molecular formula C6H7N5 B1329513 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5326-80-7

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1329513
CAS No.: 5326-80-7
M. Wt: 149.15 g/mol
InChI Key: BBEHITOHXPPLSS-UHFFFAOYSA-N
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Description

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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InChI

InChI=1S/C6H7N5/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BBEHITOHXPPLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC(=C2C=NNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
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DSSTOX Substance ID

DTXSID90201382
Record name 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Molecular Weight

149.15 g/mol
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CAS No.

5326-80-7
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established data for the pyrazolo[3,4-d]pyrimidine core with analytical predictions and analogous experimental protocols to present a thorough structural characterization.

Chemical Identity and Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₇N₅. It belongs to the class of pyrazolopyrimidines, which are bicyclic aromatic compounds consisting of a pyrazole ring fused to a pyrimidine ring. The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in many biologically active molecules and is considered a purine isostere.

PropertyValueSource
CAS Number 5326-80-7[1]
Molecular Formula C₆H₇N₅[2]
Molecular Weight 149.15 g/mol [2]
IUPAC Name This compoundN/A
Canonical SMILES CC1=NC(=C2C=NN=C2N1)NN/A
InChI Key BBEHITOHXPPLSS-UHFFFAOYSA-N[1]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1s1HC3-H (pyrazole ring proton)
~7.0-7.5br s2H-NH₂ (amine protons)
~2.4s3H-CH₃ (methyl protons)
~12.0-13.0br s1HN1-H (pyrazole ring NH)

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~160C4 (carbon bearing the amine group)
~158C6 (carbon bearing the methyl group)
~155C7a (bridgehead carbon)
~135C3 (pyrazole ring CH)
~100C3a (bridgehead carbon)
~21-CH₃ (methyl carbon)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 149, corresponding to the molecular weight of the compound.

Predicted Fragmentation Pattern:

  • m/z 149: Molecular ion [C₆H₇N₅]⁺

  • m/z 122: Loss of HCN from the pyrimidine ring.

  • m/z 108: Further fragmentation involving the loss of N₂ or other small neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3100N-H stretching-NH₂ and N-H (ring)
3050-3000C-H stretchingAromatic C-H
2950-2850C-H stretching-CH₃
1650-1580C=N and C=C stretchingPyrazolopyrimidine ring
1620-1550N-H bending-NH₂

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the cyclocondensation of a substituted aminopyrazole with a suitable one-carbon synthon. The following is a proposed protocol based on analogous preparations of related pyrazolo[3,4-d]pyrimidines.

G Proposed Synthesis Workflow start 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile step1 Cyclocondensation with Formamide start->step1 Reflux product This compound step1->product purification Purification (Recrystallization) product->purification

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) and formamide (excess, e.g., 10-20 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

An analytical HPLC method can be employed for purity assessment.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Biological Context and Signaling Pathways

Pyrazolo[3,4-d]pyrimidine derivatives are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug discovery. While the specific targets of this compound are not extensively documented, related compounds have shown activity as modulators of key cellular signaling cascades.

Nrf2 Signaling Pathway

Some pyrazolo[3,4-d]pyrimidines have been identified as activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

G Nrf2 Signaling Pathway Activation cluster_nucleus Nucleus compound Pyrazolo[3,4-d]pyrimidine Derivative keap1 Keap1 compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Binds and Promotes Degradation cul3 Cul3-Rbx1 E3 Ligase nrf2->cul3 nucleus Nucleus nrf2->nucleus Translocation ub Ubiquitination & Degradation cul3->ub are ARE (Antioxidant Response Element) nucleus->are Binds to genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) are->genes Activates

Caption: Activation of the Nrf2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Src Kinase Signaling Pathway

Derivatives of pyrazolo[3,4-d]pyrimidine have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.

G Src Kinase Signaling Pathway Inhibition compound Pyrazolo[3,4-d]pyrimidine Derivative src Src Kinase compound->src Inhibits receptor Growth Factor Receptor receptor->src Activates downstream Downstream Signaling (e.g., STAT3, FAK) src->downstream cellular_response Cell Proliferation, Survival, Migration downstream->cellular_response

Caption: Inhibition of the Src kinase signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another important target for pyrazolo[3,4-d]pyrimidine-based inhibitors, particularly in the context of autoimmune diseases like rheumatoid arthritis.

G JAK/STAT Signaling Pathway Inhibition cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat Dimerization nucleus Nucleus stat->nucleus Translocation compound Pyrazolo[3,4-d]pyrimidine Derivative compound->jak Inhibits gene_expression Gene Expression (Inflammation) nucleus->gene_expression Regulates

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

The structural elucidation of this compound is supported by its fundamental chemical properties and predictive spectroscopic analysis based on the well-established pyrazolo[3,4-d]pyrimidine scaffold. While direct experimental data is limited, the proposed synthetic route and analytical methods provide a solid framework for its preparation and characterization. The known biological activities of related compounds highlight the potential of this molecule as a valuable building block in the development of novel therapeutics targeting key signaling pathways involved in various diseases. Further experimental investigation is warranted to confirm the predicted spectroscopic data and to explore the specific biological targets of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for its close isomer, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, for comparative purposes.

Core Physicochemical Properties

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities.[1] The structural formula and key identifiers are presented below.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 5326-80-7
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol [2]
Canonical SMILES CC1=CN=C2C(=C1)N=CN=C2N

A summary of the available quantitative physicochemical data for this compound and its isomer, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is provided in Table 2. It is crucial to note the distinction between the two isomers when utilizing this data.

Table 2: Quantitative Physicochemical Data

PropertyThis compound1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Isomer)
Melting Point Data not available226-228 °C[3]
Boiling Point Data not available354.4 ± 22.0 °C at 760 mmHg[3]
logP (Octanol/Water) -0.111 (Calculated)[2]-0.49 (Calculated)[3]
Water Solubility Data not availablelog₁₀WS = -3.49 (Calculated, mol/L)
pKa Data not availableData not available
Polar Surface Area (PSA) Data not available69.62 Ų[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for related pyrazolo[3,4-d]pyrimidine derivatives can be adapted.

Melting Point Determination

The melting point of pyrazolo[3,4-d]pyrimidine derivatives is typically determined using a calibrated melting point apparatus, such as a Kofler hot-stage or an electrothermal Gallenkamp apparatus.[4]

Methodology:

  • A small, dry sample of the crystalline compound is placed in a capillary tube.

  • The capillary tube is inserted into the heating block of the apparatus.

  • The temperature is gradually increased.

  • The temperature range at which the substance melts is recorded as the melting point.

Solubility Determination

The aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives, which can be low, can be determined using the shake-flask method.

Methodology:

  • An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Biological Context and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. Derivatives of this core structure have been shown to target various protein kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). The inhibition of EGFR signaling is a key mechanism in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (General Class Activity)

Caption: EGFR signaling pathway and inhibition by pyrazolo[3,4-d]pyrimidines.

Experimental and Logical Workflows

The synthesis and characterization of novel pyrazolo[3,4-d]pyrimidine derivatives follow a structured workflow to ensure the purity and correct identification of the target compound.

Synthesis_Workflow Start Precursors: - Aminopyrazole derivative - Pyrimidine ring precursor Synthesis Chemical Synthesis (e.g., Cyclocondensation) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Structure_ID Structural Identification Purification->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS XRay X-ray Crystallography (if single crystals obtained) Structure_ID->XRay PhysChem Physicochemical Characterization NMR->PhysChem MS->PhysChem XRay->PhysChem MP Melting Point PhysChem->MP Solubility Solubility PhysChem->Solubility LogP LogP PhysChem->LogP Final Pure, Characterized Compound MP->Final Solubility->Final LogP->Final

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide to 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrazolopyrimidine class, a group of molecules of significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and synonyms, and explores the broader context of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery. While specific experimental data for this particular analog is limited in publicly accessible literature, this document extrapolates from closely related compounds to provide insights into potential synthetic routes, analytical methods, and biological activities. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Chemical Identity and Synonyms

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number, which is a unique numerical identifier assigned to every chemical substance.

Identifier Value
CAS Number 5326-80-7[1]
Chemical Name This compound
Molecular Formula C₆H₇N₅
IUPAC Name This compound

This compound is also known by several synonyms, which are listed in the table below.

Synonym
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 6-methyl-[1]
EINECS 226-206-2[1]

Physicochemical and Spectroscopic Data (Exemplified by Analogs)

Property Value (for 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
Melting Point 170–171 °C
IR spectrum (KBr), ν, cm⁻¹ 3435, 3252, 3118 (C-H, N-H), 1613, 1587 (C=N), 1444, 1357 (CH₃, CH₂)
¹H-NMR (acetone-d₆, ppm) δ 3.14 (3H, s), 3.96 (3H, s), 4.61 (2H, s), 7.45 (1H, br s), 8.00 (1H, s)
¹³C-NMR (DMSO-d₆, ppm) 27.4 (NH-CH₃), 34.0 (N-CH₃), 48.7 (CH₂Cl), 99.7 (C₄), 131.7 (C₃-H), 153.6 (C₉), 157.5 (C₅), 162.8 (C₇)
MS (EI, 70 eV), m/z (I, %) 211 (M⁺, 100), 182 (50), 147 (100), 80 (20), 43 (20), 28 (41), 15 (23)
HRMS (ESI-TOF) calcd for C₈H₁₁ClN₅ [M + H]⁺ 212.0697; found m/z 212.0701

Synthesis and Experimental Protocols

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring, or vice versa. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic strategy can be inferred from related compounds.

A common approach involves the cyclocondensation of a substituted aminopyrazole carbonitrile with a nitrile in the presence of a base.[3] Another general method is the reaction of a functionalized pyrimidine with hydrazine.

The following diagram illustrates a generalized synthetic pathway for pyrazolo[3,4-d]pyrimidin-4-amines.

G cluster_0 General Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amines 5-Amino-1H-pyrazole-4-carbonitrile 5-Amino-1H-pyrazole-4-carbonitrile Cyclocondensation Cyclocondensation 5-Amino-1H-pyrazole-4-carbonitrile->Cyclocondensation Aryl/Alkyl Nitrile Aryl/Alkyl Nitrile Aryl/Alkyl Nitrile->Cyclocondensation Base (e.g., Potassium t-butoxide) Base (e.g., Potassium t-butoxide) Base (e.g., Potassium t-butoxide)->Cyclocondensation Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Cyclocondensation->Pyrazolo[3,4-d]pyrimidin-4-amine Derivative

A generalized synthetic scheme for pyrazolo[3,4-d]pyrimidin-4-amines.
Exemplary Experimental Protocol: Synthesis of a 4-Aminopyrazolo[3,4-d]pyrimidine Derivative

The following protocol for the synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is adapted from a published procedure and serves as an illustrative example of the synthetic methodology for this class of compounds.[2]

Materials:

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (starting material)

  • Methylamine (40% solution)

  • Tetrahydrofuran (THF)

  • Water

  • Ethanol

Procedure:

  • Dissolve the starting pyrazolopyrimidine (0.01 mol) in THF (30 mL).

  • Cool the solution to 10–15 °C.

  • Add methylamine (40%, 1.7 mL, 0.02 mol) to the solution.

  • Stir the reaction mixture for 5 hours at 20 °C.

  • Distill off the solvent.

  • Add water (20 mL) to the residue and stir for 15 minutes.

  • Filter the formed precipitate.

  • Crystallize the product from an alcohol/water mixture (1:1).

Biological Activity and Potential Therapeutic Applications

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[4][5] These activities often stem from the scaffold's ability to act as a hinge-binding motif in the ATP-binding site of various kinases.

While the specific biological activity of this compound is not extensively documented, related compounds have shown promise as:

  • Kinase Inhibitors: Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.[5] Some derivatives have also shown activity against Src kinase and Janus kinase 3 (JAK3).

  • Anti-inflammatory Agents: Certain derivatives have demonstrated the ability to inhibit the production of inflammatory mediators.

  • Antimicrobial and Antiviral Agents: The structural similarity to purines makes this scaffold a candidate for the development of antimicrobial and antiviral drugs.[4]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.

cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Pyrazolo_Pyrimidine_Inhibitor This compound (Hypothetical Inhibitor) Pyrazolo_Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response

Hypothetical signaling pathway modulated by a pyrazolopyrimidine kinase inhibitor.

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for its separation.[1]

Exemplary HPLC Method:

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[1]

  • Detection: UV or MS

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

The following diagram outlines a general experimental workflow for the analysis and characterization of a synthesized pyrazolo[3,4-d]pyrimidine compound.

Synthesis Synthesis of Compound Purification Purification Column Chromatography Recrystallization Synthesis->Purification Characterization Structural Characterization NMR (¹H, ¹³C) Mass Spectrometry (MS) Infrared Spectroscopy (IR) Elemental Analysis Purification->Characterization Purity_Analysis Purity Analysis HPLC Melting Point Characterization->Purity_Analysis

General experimental workflow for the synthesis and analysis of pyrazolopyrimidines.

Conclusion

This compound is a member of the medicinally important pyrazolopyrimidine class of heterocyclic compounds. While detailed experimental data for this specific molecule is not abundant in the public domain, this guide has provided a comprehensive overview of its chemical identity and has drawn upon data from closely related analogs to illustrate its potential synthesis, analytical methods, and biological activities. The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the area of kinase inhibition for oncology. Further research into this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

1H-Pyrazolo[3,4-d]pyrimidine: A Versatile Scaffold as a Purine Analog for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core, a structural isostere of adenine, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. Its ability to mimic the purine core of ATP allows for competitive binding to the hinge region of the kinase ATP-binding pocket, providing a robust foundation for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, including its synthesis, structure-activity relationships, and its role in the development of inhibitors targeting key signaling pathways implicated in cancer, such as EGFR and VEGFR. Detailed experimental protocols for the synthesis of key intermediates and the biological evaluation of pyrazolopyrimidine derivatives are also presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Significance of the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a heterocyclic ring system that is isosteric to the naturally occurring purine ring system. This structural similarity to adenine, a key component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. By targeting the ATP-binding site of kinases, 1H-pyrazolo[3,4-d]pyrimidine derivatives can effectively block downstream signaling cascades that promote tumor growth, proliferation, and survival.[2][3]

Numerous studies have demonstrated the broad utility of this scaffold in targeting a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[1] This has led to the discovery of several clinical candidates and approved drugs, highlighting the therapeutic potential of this versatile chemical entity.

Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine scaffold typically begins with the construction of a substituted pyrazole ring, which is then fused with a pyrimidine ring. A common and versatile starting material is 5-amino-1H-pyrazole-4-carbonitrile, which can be prepared from the reaction of a hydrazine with (ethoxymethylene)malononitrile.

General Synthetic Scheme

A representative synthetic route to the key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, is outlined below. This intermediate serves as a versatile precursor for the introduction of various substituents at the 4-position, enabling the exploration of structure-activity relationships.

G cluster_synthesis General Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine A 5-Amino-1H-pyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4-amine A->B Formamide or Triethyl orthoformate/ Ammonia C 1H-Pyrazolo[3,4-d]pyrimidin-4-ol B->C Hydrolysis D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine C->D POCl3

Caption: General synthetic pathway to 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidines

This protocol describes a common method for the synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde and various hydrazines.[4]

Materials:

  • 4,6-dichloropyrimidine-5-carboxaldehyde

  • Aromatic or Aliphatic Hydrazine

  • Solvent (e.g., Ethanol, Toluene)

  • Base (for aliphatic hydrazines, e.g., Triethylamine)

Procedure for Aromatic Hydrazines:

  • Dissolve 4,6-dichloropyrimidine-5-carboxaldehyde in a suitable solvent.

  • Add the aromatic hydrazine to the solution.

  • Stir the reaction mixture at room temperature to promote hydrazone formation.

  • Heat the reaction mixture to an elevated temperature to induce cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Procedure for Aliphatic Hydrazines:

  • Dissolve 4,6-dichloropyrimidine-5-carboxaldehyde in a suitable solvent.

  • Add the aliphatic hydrazine and a base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture by washing with water and brine, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds against various kinase targets.

Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of representative 1H-pyrazolo[3,4-d]pyrimidine derivatives against key oncogenic kinases.

Compound IDR1 SubstituentR4 SubstituentTarget KinaseIC50 (µM)Reference
12b Phenyl4-(p-chlorophenylacetophenone)hydrazone-N,1-diphenylEGFRWT0.016[5]
12b Phenyl4-(p-chlorophenylacetophenone)hydrazone-N,1-diphenylEGFRT790M0.236[5]
14 --CDK2/cyclin A20.057[6]
15 --CDK2/cyclin A20.119[6]
16 --EGFR0.034[7]
4 --EGFR0.054[7]
15 --EGFR0.135[7]
38 --BRK0.153[8]
4f --BRK0.196[8]
Anti-proliferative Activity

The anti-proliferative activity of these compounds is typically evaluated against a panel of cancer cell lines. The following table presents the IC50 values for selected derivatives.

Compound IDCell LineCancer TypeIC50 (µM)Reference
12b A549Lung Cancer8.21[5]
12b HCT-116Colon Cancer19.56[5]
VIIa 57 different cell linesVarious0.326 - 4.31[9]
14 MCF-7Breast Cancer0.045[6]
14 HCT-116Colon Cancer0.006[6]
14 HepG-2Liver Cancer0.048[6]
15 MCF-7Breast Cancer0.046[6]
15 HCT-116Colon Cancer0.007[6]
15 HepG-2Liver Cancer0.048[6]

Key Signaling Pathways Targeted by 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[10][11] Aberrant EGFR signaling is a common driver of tumorigenesis. 1H-Pyrazolo[3,4-d]pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation EGF EGF EGF->EGFR Inhibitor 1H-Pyrazolo[3,4-d] pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by 1H-pyrazolo[3,4-d]pyrimidine derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[12][13] Tumor growth is highly dependent on angiogenesis for the supply of nutrients and oxygen. By inhibiting VEGFR, 1H-pyrazolo[3,4-d]pyrimidine derivatives can suppress tumor-induced angiogenesis, thereby starving the tumor and inhibiting its growth.[1]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis VEGF VEGF VEGF->VEGFR Inhibitor 1H-Pyrazolo[3,4-d] pyrimidine Inhibitor Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Workflows for Biological Evaluation

The biological evaluation of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives typically follows a standardized workflow to assess their anti-cancer properties. This workflow progresses from in vitro cellular assays to more complex mechanistic studies.

Experimental_Workflow cluster_workflow Biological Evaluation Workflow Start Synthesized 1H-Pyrazolo[3,4-d]pyrimidine Derivatives CellViability Cell Viability Assay (e.g., MTT Assay) Start->CellViability KinaseAssay In Vitro Kinase Assay (Determine IC50) CellViability->KinaseAssay Active Compounds ApoptosisAssay Apoptosis Assay (e.g., Annexin V Staining) KinaseAssay->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., Propidium Iodide Staining) ApoptosisAssay->CellCycleAssay End Lead Compound Identification CellCycleAssay->End

Caption: A typical experimental workflow for the biological evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Detailed Experimental Protocols

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.[14][15]

Materials:

  • Recombinant Kinase

  • Kinase Substrate (e.g., a peptide or protein)

  • ATP (including radiolabeled ATP, e.g., [γ-32P]ATP, for radioactive assays)

  • Kinase Reaction Buffer (containing MgCl2, DTT, etc.)

  • Test Compound (dissolved in DMSO)

  • Detection Reagent (e.g., for luminescence-based assays) or method for detecting substrate phosphorylation (e.g., autoradiography)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a multi-well plate, add the recombinant kinase and the kinase substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a stop solution or by heating).

  • Detect and quantify the amount of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][16][17][18]

Materials:

  • Cancer Cell Lines

  • Cell Culture Medium

  • 96-well Plates

  • Test Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution

  • Solubilization Solution (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[19][20][21]

Materials:

  • Treated and Control Cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22][23][24]

Materials:

  • Treated and Control Cells

  • Propidium Iodide (PI) Staining Solution (containing RNase)

  • 70% Ethanol (for fixation)

  • Flow Cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C or 4°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI, which is proportional to the DNA content.

  • Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of kinase inhibitors with significant therapeutic potential. Its inherent ability to mimic the purine core of ATP provides a strong foundation for designing potent and selective inhibitors. The extensive body of research on this scaffold has led to a deep understanding of its structure-activity relationships, enabling the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: Designing inhibitors that target specific kinases with high selectivity to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Developing derivatives that are effective against mutant forms of kinases that confer resistance to existing therapies.

  • Targeting Novel Kinases: Exploring the potential of the 1H-pyrazolo[3,4-d]pyrimidine scaffold to inhibit newly identified kinases implicated in disease.

  • Combination Therapies: Investigating the synergistic effects of pyrazolopyrimidine-based inhibitors with other anti-cancer agents to improve treatment outcomes.

The continued exploration of the chemical space around the 1H-pyrazolo[3,4-d]pyrimidine core, coupled with advancements in our understanding of kinase biology, will undoubtedly lead to the discovery of novel and effective therapies for cancer and other diseases.

References

The Diverse Biological Activities of Pyrazolo[3,4-d]pyrimidines: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data from cited literature is summarized in structured tables, and detailed protocols for key biological assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.[1][2] Their structural resemblance to adenine enables them to act as ATP-competitive inhibitors in the kinase domain of these enzymes.[3][4]

A notable example is the FDA-approved drug Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell cancers.[3][5] Numerous other derivatives have been synthesized and evaluated against a wide array of cancer cell lines, showing promising inhibitory activities. For instance, some compounds have exhibited potent activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines.[6][7]

The anticancer mechanism of these compounds often involves the inhibition of key signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[5] Enzymes such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), Src kinase, and Abl tyrosine kinase have been identified as prominent targets.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound IDCancer Cell LineIC50 / GI50 (µM)Target(s)Reference(s)
VIIa 57 different cell lines0.326 - 4.31Not specified[1][8]
24j MCF-70.36PLK4[9]
24j BT4741.35PLK4[9]
24j MDA-MB-2312.88PLK4[9]
SI306 Glioblastoma cell linesLow micromolarSrc[10]
33a,b Human cancer cell linesNot specifiedCDK2[11]
7f MCF-7Not specifiedDHFR[12]
7d OVCAR-41.74EGFR/ErbB2[13]
7d ACHN5.53EGFR/ErbB2[13]
7d NCI-H4604.44EGFR/ErbB2[13]
10e MCF-711Not specified[14]
15 60-cell panel0.018 - 9.98EGFR[15]
16 60-cell panel0.018 - 9.98EGFR[15]
1d MCF-71.74Not specified[16]
14 MCF-70.045CDK2/cyclin A2[7]
14 HCT-1160.006CDK2/cyclin A2[7]
14 HepG-20.048CDK2/cyclin A2[7]
15 MCF-70.046CDK2/cyclin A2[7]
15 HCT-1160.007CDK2/cyclin A2[7]
15 HepG-20.048CDK2/cyclin A2[7]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation.[17][18] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[19]

Several studies have reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potent and selective COX-2 inhibitory activity.[17] Some compounds have shown anti-inflammatory effects comparable to or even greater than established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac in in vivo models.[17]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of selected pyrazolo[3,4-d]pyrimidine derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
3a -42-[17]
3b 19310.61[17]
4b 26340.76[17]
8e -1.837-[18]
7e ---[18]
7f ---[18]
8f ---[18]

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[20][21][22] The mechanism of their antimicrobial action is not as extensively studied as their anticancer and anti-inflammatory activities, but it is suggested that they may interfere with essential cellular processes in microorganisms.[20]

Some derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21] The potential for developing dual-action agents with both anticancer and antimicrobial properties is an area of growing interest, particularly for treating infections in immunocompromised cancer patients.[20]

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected pyrazolo[3,4-d]pyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDMicroorganismMIC (µg/mL)Reference(s)
3a, 3b, 3d, 3f, 5a, 5f S. aureus, B. cereus100
Compounds from Khobragade et al. Various bacteria and fungiSignificant activity[21]
Compounds from Kumar et al. Various bacteria and fungiSignificant activity[8]
Compounds from Abdel-Aziz et al. Various bacteria and fungiSignificant activity[23]
2e, 2f, 2g Selected bacteria and fungiSignificant activity[24]

Key Signaling Pathways

The biological effects of pyrazolo[3,4-d]pyrimidines are often mediated through their interaction with key signaling pathways that are dysregulated in various diseases. Understanding these pathways is crucial for the rational design of more potent and selective inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Src_Kinase_Signaling_Pathway GrowthFactor Growth Factor/ Integrin Signaling Receptor Receptor Tyrosine Kinase/Integrin GrowthFactor->Receptor Src Src Kinase Receptor->Src FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 CellFunctions Cell Proliferation, Migration, Survival FAK->CellFunctions Ras_MAPK->CellFunctions PI3K_Akt->CellFunctions STAT3->CellFunctions PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->Src Inhibits

Caption: Src kinase signaling and its inhibition.

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Downstream Downstream Signaling (NF-κB, etc.) PLCy2->Downstream BCell B-Cell Proliferation & Survival Downstream->BCell Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK Inhibits

Caption: BTK signaling pathway and its inhibition.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is a representative method for assessing the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines.[2][11]

1. Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 AddCompound Add pyrazolo[3,4-d]pyrimidine derivatives Incubation1->AddCompound Incubation2 Incubate for 48-72h AddCompound->Incubation2 AddMTT Add MTT solution Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 Solubilize Add solubilization buffer Incubation3->Solubilize ReadAbsorbance Measure absorbance at 570 nm Solubilize->ReadAbsorbance Calculate Calculate IC50 value ReadAbsorbance->Calculate End End Calculate->End

References

Spectral Data Analysis of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside an analysis of expected Mass Spectrometry (MS) and Infrared (IR) spectroscopy characteristics based on the compound's structure and data from analogous compounds. Detailed experimental protocols for acquiring such spectral data are also provided to facilitate further research and analysis.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated based on computational models and provide a valuable reference for spectral assignment.

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3Singlet1HC3-H (Pyrazole ring)
~ 6.0 - 7.0Broad Singlet2H-NH₂ (Amine)
~ 2.5 - 2.7Singlet3H-CH₃ (Methyl)
~ 12.0 - 13.0Broad Singlet1HN1-H (Pyrazole ring)

Note: The chemical shifts of N-H protons are highly dependent on solvent and concentration and may vary significantly.

Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~ 156C4 (Pyrimidine ring)
~ 155C6 (Pyrimidine ring)
~ 154C7a (Bridgehead)
~ 135C3 (Pyrazole ring)
~ 99C3a (Bridgehead)
~ 22-CH₃ (Methyl)

Expected Mass Spectrometry (MS) Data

For this compound (Molecular Formula: C₆H₇N₅, Molecular Weight: 149.16 g/mol ), the following characteristics are expected in a mass spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 149 would be expected, corresponding to the intact molecule.

  • Fragmentation Pattern: The fragmentation of the pyrazolo[3,4-d]pyrimidine core is a key feature. Common fragmentation pathways for related structures involve the loss of small neutral molecules such as HCN, N₂, and CH₃CN. Key expected fragments include:

    • Loss of the methyl group (-CH₃) leading to a fragment at m/z = 134.

    • Cleavage of the pyrimidine ring, potentially leading to fragments corresponding to the pyrazole and pyrimidine substructures.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Medium - Strong, BroadN-H stretching (amine and pyrazole)
3050 - 2950Medium - WeakC-H stretching (aromatic and methyl)
1680 - 1620StrongC=N stretching (pyrimidine ring)
1650 - 1580Medium - StrongN-H bending (amine)
1580 - 1400Medium - StrongC=C and C=N stretching (aromatic rings)
1470 - 1430MediumC-H bending (methyl)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, Mass, and IR spectral data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC for separation prior to analysis.

  • Instrumentation and Data Acquisition:

    • Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • ESI-MS: This is a soft ionization technique suitable for polar molecules and will likely show a strong protonated molecular ion [M+H]⁺ at m/z = 150.

    • EI-MS: This is a higher-energy technique that will result in more extensive fragmentation, providing valuable structural information.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a small molecule like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Synthesis Synthesis of 6-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, EI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR NMR_Data NMR Spectral Processing (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data MS Data Analysis (m/z, Fragmentation) MS->MS_Data IR_Data IR Spectrum Interpretation (Functional Groups) IR->IR_Data Structure Structure Confirmation of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectral analysis of a synthesized compound.

X-ray crystal structure of pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the X-ray Crystal Structure of Pyrazolo[3,4-d]pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, primarily due to its structural similarity to the natural purine ring system. It is recognized as a bioisostere of adenine, a key component of adenosine triphosphate (ATP), which allows it to effectively bind to the ATP-binding site of various protein kinases.[1][2] This ATP-mimetic capability has positioned pyrazolo[3,4-d]pyrimidine derivatives as a cornerstone for the design of potent kinase inhibitors.[1] Overexpression or mutation of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. Consequently, derivatives of this scaffold have been extensively investigated as anticancer agents, demonstrating inhibitory activity against a range of crucial oncogenic kinases, including c-Src, Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4][5]

This technical guide provides a comprehensive overview of the . It details the experimental protocols for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and visualizes the associated biological pathways and experimental workflows.

Experimental Protocols

The elucidation of the three-dimensional structure of pyrazolo[3,4-d]pyrimidine derivatives through single-crystal X-ray diffraction is predicated on successful synthesis and crystallization.

Synthesis Protocol

A common synthetic route to pyrazolo[3,4-d]pyrimidine derivatives begins with the synthesis of a 5-amino-1H-pyrazole-4-carbonitrile intermediate, which is then cyclized to form the core bicyclic system.[6] Subsequent alkylation or other modifications can be performed to generate a library of derivatives.[6]

Example Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1):

  • Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B). 2-(1-ethoxyethylidene)malononitrile (A) and phenylhydrazine are refluxed in ethanol for 2 hours to yield the pyrazole intermediate (B).[6]

  • Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine core (P1). A solution of the pyrazole intermediate (B) (e.g., 1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[6]

  • Step 3: Isolation and Purification. The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product.[6]

General Workflow for Synthesis and Derivatization:

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_purification Purification A Reactants (e.g., malononitrile derivative, phenylhydrazine) B Reflux in Ethanol (2h) A->B C Intermediate (5-amino-pyrazole-4-carbonitrile) B->C D Reflux in Formic Acid (7h) C->D E Core Product (P1) (3-methyl-1-phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one) D->E F Alkylation Reaction (e.g., methyl iodide, propargyl bromide) E->F H Precipitation in Ice Water E->H G Final Derivatives (P2, P3, P4) F->G G->H I Filtration H->I J Recrystallization from Ethanol I->J

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Crystallization and X-ray Diffraction

Crystallization: Single crystals suitable for X-ray diffraction are typically grown from saturated solutions. For the synthesized pyrazolo[3,4-d]pyrimidine derivatives P1, P2, and P3, crystals were obtained by slow evaporation of an ethanolic solution at room temperature.[6]

X-ray Data Collection, Structure Solution, and Refinement:

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker D8 VENTURE diffractometer with a PHOTON 100 CMOS detector) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is typically collected at a controlled temperature (e.g., 100 K or 293 K).

  • Data Processing: The collected diffraction data is processed using software like SAINT (Bruker, 2014) for integration of the diffraction spots and SADABS (Bruker, 2014) for scaling and absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods with programs such as SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

X-ray Crystallographic Data

The following tables summarize the crystallographic data for three representative pyrazolo[3,4-d]pyrimidine derivatives: P1 (3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), P2 (3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), and P3 (3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone). The data is adapted from the study by Al-Majid et al. (2021).[6][7]

Table 1: Crystal Data and Structure Refinement Details

ParameterP1P2P3
Empirical Formula C₁₂H₁₀N₄OC₁₃H₁₂N₄OC₁₅H₁₂N₄O
Formula Weight 226.24240.27264.29
Temperature (K) 293(2)100(2)100(2)
Wavelength (Å) 0.710730.710730.71073
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
Unit Cell Dimensions
a (Å)11.235(3)7.6418(3)11.1643(5)
b (Å)8.163(2)11.6661(5)8.3563(4)
c (Å)11.758(3)13.0187(6)13.6849(6)
β (°)98.784(8)98.243(2)99.412(2)
Volume (ų) 1065.1(5)1149.38(9)1261.21(10)
Z 444
Density (calc, g/cm³) 1.4111.3891.393
Final R indices [I>2σ(I)] R₁ = 0.0410, wR₂ = 0.1118R₁ = 0.0354, wR₂ = 0.0913R₁ = 0.0402, wR₂ = 0.1011

Table 2: Key Structural Features (Dihedral Angles)

CompoundFeatureDihedral Angle (°)Description
P1 Angle between pyrazole and pyrimidine rings1.22(8)The core pyrazolopyrimidine unit is nearly planar.[7]
Angle between phenyl ring and pyrazole ring5.29(9)The entire molecule adopts a relatively flat conformation.[7]
P2 Angle between phenyl ring and pyrazolopyrimidine mean plane32.38(4)The phenyl ring is significantly twisted out of the core plane.[7]
P3 Angle between pyrazole and dihydropyrimidine rings4.38(4)The dihydropyrimidine ring introduces a slight pucker to the core.[7]
Angle between propynyl group plane and dihydropyrimidine mean plane84.66(8)The propynyl group is oriented nearly perpendicular to the ring system.[7]

Biological Activity and Signaling Pathways

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to inhibit protein kinases involved in cancer cell proliferation and survival.

Inhibition of c-Src Phosphorylation

c-Src is a non-receptor tyrosine kinase that, when hyperactivated, promotes cell proliferation and survival. Certain pyrazolo[3,4-d]pyrimidine derivatives act as potent inhibitors of c-Src phosphorylation.[3] This inhibition can block downstream signaling, leading to a decrease in cell proliferation and the induction of apoptosis, partly through the inhibition of the anti-apoptotic protein BCL2.[3][8]

G cluster_pathway c-Src Signaling Pathway Inhibition PD Pyrazolo[3,4-d]pyrimidine Derivative SRC c-Src Kinase PD->SRC Inhibits P_SRC Phosphorylated c-Src (Active) SRC->P_SRC Phosphorylation Prolif Cell Proliferation P_SRC->Prolif BCL2 BCL2 Expression P_SRC->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibits

Caption: Inhibition of the c-Src signaling pathway by pyrazolo[3,4-d]pyrimidines.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibiting CDK2 disrupts cell cycle progression, leading to cell cycle arrest and preventing cancer cells from dividing. Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent CDK2 inhibitors.[4][9] Molecular docking studies confirm that these compounds fit well into the ATP-binding site of CDK2, forming essential hydrogen bonds with key residues like Leu83.[4][9]

G cluster_pathway CDK2 and Cell Cycle Regulation PD Pyrazolo[3,4-d]pyrimidine Derivative CDK2 CDK2 / Cyclin A Complex PD->CDK2 Inhibits S S Phase (DNA Replication) CDK2->S Promotes Arrest Cell Cycle Arrest G1 G1 Phase G1->S Progression Arrest->S

Caption: CDK2 inhibition leading to cell cycle arrest.
Inhibition of EGFR and VEGFR Tyrosine Kinases

EGFR and VEGFR are receptor tyrosine kinases whose signaling pathways are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). Pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of both EGFR and VEGFR, making them dual-acting anticancer agents.[1][10] By blocking the ATP-binding site, they prevent the autophosphorylation and activation of these receptors, thereby shutting down downstream pro-survival and pro-angiogenic signals.

G cluster_pathway Dual EGFR/VEGFR Inhibition PD Pyrazolo[3,4-d]pyrimidine Derivative EGFR EGFR PD->EGFR Inhibits VEGFR VEGFR PD->VEGFR Inhibits P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation P_VEGFR P-VEGFR (Active) VEGFR->P_VEGFR Autophosphorylation Prolif Tumor Cell Proliferation & Survival P_EGFR->Prolif Angio Angiogenesis P_VEGFR->Angio

Caption: Mechanism of dual inhibition of EGFR and VEGFR signaling pathways.

Logical Workflow: Structure-Based Drug Design

The development of potent and selective pyrazolo[3,4-d]pyrimidine inhibitors often follows a structure-based drug design approach. An initial crystal structure of a lead compound bound to its target kinase provides the blueprint for rational modifications to improve potency and selectivity.

G cluster_workflow Structure-Based Inhibitor Optimization Workflow A Obtain X-ray Crystal Structure (Target Kinase + Lead Compound) B Computational Analysis (Molecular Docking, Free Energy Perturbation) A->B C Identify Favorable Modifications (e.g., add hydroxyl group) B->C D Chemical Synthesis of Optimized Derivatives C->D E In Vitro Biological Evaluation (Kinase Assays, Cell Proliferation Assays) D->E E->C Iterative Refinement F Potent Optimized Inhibitor E->F G In Vivo Testing (Xenograft Models) F->G

Caption: Logical workflow for the optimization of kinase inhibitors.

Conclusion

X-ray crystallography is an indispensable tool in the study of pyrazolo[3,4-d]pyrimidine derivatives, providing precise atomic-level details that are crucial for understanding their structure-activity relationships (SAR). The near-planar geometry of the core scaffold, combined with the variable orientation of substituents, dictates how these molecules fit into the ATP-binding pockets of target kinases. The structural data, when integrated with biological assays and computational modeling, fuels a rational design cycle for the development of next-generation kinase inhibitors with improved efficacy and selectivity for cancer therapy.

References

An In-Depth Technical Guide to 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and storage of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 5326-80-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from closely related pyrazolo[3,4-d]pyrimidine derivatives and general principles of handling heterocyclic amine compounds. All recommendations should be implemented in conjunction with a thorough risk assessment specific to the experimental conditions.

Chemical and Physical Properties

PropertyValueNotes and Citations
CAS Number 5326-80-7[1]
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Appearance Likely a solid powderBased on related compounds.
Melting Point 226-228 °CData for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2]
Boiling Point 354.4 ± 22.0 °C at 760 mmHgData for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2]
Solubility Insoluble in waterData for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.[3]
XLogP3 -0.49Data for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2]

Safety and Hazard Information

As a specific SDS for this compound is not available, the hazard profile is extrapolated from the parent compound, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, and general knowledge of heterocyclic amines.

GHS Hazard Classification (Presumed):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Precautionary Statements:

Users should adhere to the following precautionary statements:

TypeStatements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Due to the potential for toxicity and irritation, strict adherence to proper handling procedures is mandatory.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber) inspected for integrity before use.[6]

    • A lab coat or other protective clothing is required to prevent skin contact.[6]

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.[5]

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust.[6]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

  • Remove and wash contaminated clothing before reuse.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.[5] Generally, temperatures below 30°C (86°F) are recommended for amine compounds.[7]

  • Keep the container tightly closed to prevent exposure to moisture and air, as aromatic amines can be susceptible to oxidation.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents.

Container Specifications:

  • Use containers made of compatible materials like high-density polyethylene (HDPE) or glass.[7] For light-sensitive compounds, amber glass is recommended.[9]

  • Ensure containers are well-sealed to prevent contamination.[7]

Experimental Protocols

The following are generalized protocols that can be adapted for working with this compound. Researchers must validate these protocols for their specific applications.

General Protocol for Handling Air-Sensitive Heterocyclic Amines

Given that some heterocyclic amines can be air-sensitive, the following precautions are advised, particularly for long-term storage or sensitive reactions.

Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (e.g., nitrogen or argon).[10]

  • Inert Atmosphere: For transfers and reactions, use a Schlenk line or a glove box to maintain an inert atmosphere.[11]

  • Reagent Transfer: Use syringe techniques with long needles to transfer solutions without exposing them to the atmosphere.[10]

  • Venting: Vent reaction vessels through a bubbler to maintain a slight positive pressure of inert gas.[9]

Illustrative Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine

The following is a representative synthesis for a related pyrazolo[3,4-d]pyrimidine derivative, which illustrates a potential synthetic route.[12]

Reaction: Nucleophilic substitution of a chloro-pyrazolo[3,4-d]pyrimidine with an amine.

Materials:

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Methylamine (40% solution)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the chloro-pyrazolo[3,4-d]pyrimidine starting material in THF.

  • Cool the solution to 10-15°C.

  • Add methylamine solution dropwise to the cooled solution.

  • Stir the reaction mixture at 20°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and stir to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[12]

General Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines a general method for assessing the cytotoxic potential of a novel compound like this compound.[1]

Methodology: MTT Assay

  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Stability Testing Protocol

A stability testing program is essential to determine the shelf-life and appropriate storage conditions. The following is a general protocol based on ICH guidelines.

Methodology:

  • Batch Selection: Use at least three primary batches of the compound for the stability study.

  • Container Closure System: Store the compound in the proposed long-term storage container.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Methods: Use a validated stability-indicating analytical method, such as HPLC, to detect any degradation of the compound.[13] The method should be able to separate the active ingredient from any degradation products.

  • Parameters to be Tested:

    • Appearance

    • Assay of the active substance

    • Degradation products

Potential Signaling Pathways and Experimental Workflows

Pyrazolo[3,4-d]pyrimidines are a well-known class of compounds that often act as kinase inhibitors.[14] They are structurally similar to purines and can act as ATP-competitive inhibitors at the kinase hinge region. The specific kinases inhibited by this compound are not yet defined in the literature, but a general workflow for identifying its potential targets and mechanism of action is presented below.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action cluster_3 In Vivo Confirmation compound This compound cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) compound->cytotoxicity Test kinase_panel Kinase Panel Screening cytotoxicity->kinase_panel If Active target_validation Target Validation (e.g., Western Blot for Phosphorylated Substrates) kinase_panel->target_validation Identify Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) target_validation->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V/PI) target_validation->apoptosis animal_model Animal Model Studies (e.g., Xenograft) apoptosis->animal_model

Caption: A general experimental workflow for characterizing a novel pyrazolopyrimidine compound.

Many pyrazolo[3,4-d]pyrimidines have been investigated as inhibitors of various kinase signaling pathways implicated in cancer, such as the EGFR and Src pathways.[6][15] A hypothetical signaling pathway illustrating the potential mechanism of action of a pyrazolo[3,4-d]pyrimidine as a kinase inhibitor is shown below.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) src_kinase Src Kinase receptor->src_kinase Activates downstream_pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) src_kinase->downstream_pathway Activates transcription Gene Transcription downstream_pathway->transcription Regulates compound This compound compound->src_kinase Inhibits cell_response Cellular Responses (Proliferation, Survival, etc.) transcription->cell_response Leads to

Caption: A potential signaling pathway inhibited by a pyrazolopyrimidine kinase inhibitor.

This guide provides a starting point for the safe and effective use of this compound in a research setting. It is imperative that all users consult primary literature and conduct their own risk assessments before commencing any experimental work.

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrazolo[3,4-d]pyrimidine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic targets of pyrazolo[3,4-d]pyrimidine derivatives, a promising class of compounds in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key signaling pathways modulated by these compounds, quantitative data on their activity, and detailed experimental methodologies.

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows these compounds to effectively compete with ATP for the binding sites of numerous enzymes, particularly kinases, leading to the modulation of various signaling pathways implicated in a range of diseases, most notably cancer.

Key Therapeutic Targets and Signaling Pathways

Extensive research has identified several key protein families as primary targets for pyrazolo[3,4-d]pyrimidine derivatives. These include:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR): A critical driver of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases (SFKs): Involved in a multitude of cellular processes, including cell growth, adhesion, and motility.

    • Abelson Murine Leukemia Viral Oncogene Homolog 1 (Abl) Kinase: A key player in cell differentiation, division, and adhesion. The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML).

  • Cyclin-Dependent Kinases (CDKs):

    • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is common in cancer.

  • Other Enzymes:

    • Topoisomerase II: An enzyme that alters the topology of DNA and is essential for DNA replication and transcription.

    • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain pathways.

The inhibition of these targets by pyrazolo[3,4-d]pyrimidine derivatives can disrupt key signaling cascades, leading to anticancer effects such as the inhibition of tumor growth, induction of apoptosis (programmed cell death), and suppression of angiogenesis.

Quantitative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against their respective targets, presented as half-maximal inhibitory concentrations (IC50).

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases

Compound/DerivativeTargetIC50 (µM)Cell Line/Assay ConditionsReference
Derivative 16EGFR0.034Enzymatic Assay[1][2][3]
Derivative 4EGFR0.054Enzymatic Assay[1][2]
Derivative 15EGFR0.135Enzymatic Assay[1][2]
Compound 12bVEGFR-20.063Enzymatic Assay[4][5]
Sunitinib (Reference)VEGFR-20.035Enzymatic Assay[4][5]
Compound 5iEGFR (Wild Type)0.3Enzymatic Assay
Compound 5iVEGFR-27.60Enzymatic Assay

Table 2: Inhibitory Activity against Non-Receptor Tyrosine Kinases

Compound/DerivativeTargetIC50/Ki (µM)Cell Line/Assay ConditionsReference
SI306Src7.2 - 11.2GIN8, GIN28, GCE28 cell lines[6]
Compound 2a (SI388)SrcKi = 0.423Enzymatic Assay[7]
Compound 2a (SI388)AblKi = 0.419Enzymatic Assay[7]
S29Src1.72Daoy and D283-MED cell lines[8]
SI163Src3.5Daoy and D283-MED cell lines[8]
Compound 6eSrc5.6Enzymatic Assay[9]
Compound 10cSrc5.1Enzymatic Assay[9]

Table 3: Inhibitory Activity against Cyclin-Dependent Kinases

Compound/DerivativeTargetIC50 (µM)Cell Line/Assay ConditionsReference
Compound 14CDK2/cyclin A20.057Enzymatic Assay[10][11]
Compound 13CDK2/cyclin A20.081Enzymatic Assay[10][11]
Compound 15CDK2/cyclin A20.119Enzymatic Assay[10][11]
Sorafenib (Reference)CDK2/cyclin A20.184Enzymatic Assay[10]
Compound 1jCDK21.60Enzymatic Assay[12]
Compound 1eCDK21.71Enzymatic Assay[12]
Compound 4aCDK20.21Enzymatic Assay[13]
Roscovitine (Reference)CDK20.25Enzymatic Assay[13]

Table 4: Inhibitory Activity against Other Targets

Compound/DerivativeTargetIC50 (µM)Cell Line/Assay ConditionsReference
Compound P1Topoisomerase II (putative)22.7 - 40.75HCT 116, HepG2, MCF-7 cell lines[14]
Compound P2Topoisomerase II (putative)22.7 - 40.75HCT 116, HepG2, MCF-7 cell lines[14]
Compound 8eCOX-21.837Enzymatic Assay[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,4-d]pyrimidine derivative against a specific kinase.

Materials:

  • Recombinant active kinase (e.g., EGFR, VEGFR-2, CDK2/cyclin A, Src, Abl)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (pyrazolo[3,4-d]pyrimidine derivative)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system depletes the remaining ATP and converts the produced ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a pyrazolo[3,4-d]pyrimidine derivative on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.

Visualizations

Signaling Pathways

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plc_pkc PLCγ/PKC Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K PLCG PLCγ VEGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis PyrazoloPyrimidine Pyrazolo[3,4-d] pyrimidine Derivatives PyrazoloPyrimidine->EGFR PyrazoloPyrimidine->VEGFR

Caption: EGFR and VEGFR signaling pathways and points of inhibition by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Pyrazolo[3,4-d]pyrimidine start->compound_prep reaction_setup Set up Kinase Reaction: - Kinase - Substrate - Test Compound compound_prep->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation detection Add ADP-Glo™ Reagent (Stop & Detect) incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

References

Exploring the Chemical Space of Pyrazolo[3,4-d]pyrimidine Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural similarity to adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows compounds based on this scaffold to function as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly protein kinases.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making pyrazolo[3,4-d]pyrimidines a focal point in the design of targeted therapeutics.[3][4][5] This guide provides an in-depth exploration of the chemical space of pyrazolo[3,4-d]pyrimidine isomers, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The core of this chemical space is the 1H-pyrazolo[3,4-d]pyrimidine structure. The exploration of its chemical space involves the strategic placement of various substituents at key positions, primarily N-1, C-4, and C-6, to modulate potency, selectivity, and pharmacokinetic properties.

Core Scaffold and Isomeric Variations

The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine forms the foundation for a vast library of derivatives.[6] The most extensively studied derivatives involve substitutions at the N-1 position of the pyrazole ring and the C-4 position of the pyrimidine ring. These modifications significantly influence the compound's interaction with the target protein's active site.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent pyrazolo[3,4-d]pyrimidine-based inhibitors is driven by extensive SAR studies. These studies systematically alter the substituents on the core scaffold and measure the resulting impact on biological activity, often quantified as the half-maximal inhibitory concentration (IC50).

Multi-Kinase Inhibitors Targeting FLT3 and VEGFR2

One area of significant research has been the development of multi-kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are crucial in acute myeloid leukemia (AML).[7][8][9][10] A key study optimized a hit compound, 1 , leading to the discovery of more potent derivatives.[7][8]

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives as FLT3 and VEGFR2 Inhibitors

CompoundR GroupIC50 (MV4-11 cells, µM)
1 3-methoxyphenyl>10
33 4-chloro-3-(trifluoromethyl)phenyl0.003

Data sourced from the Journal of Medicinal Chemistry.[7][8]

Src Kinase Inhibitors

The Src family of non-receptor tyrosine kinases are frequently overactive in various cancers, making them attractive therapeutic targets.[4][5][11] Pyrazolo[3,4-d]pyrimidines have been successfully developed as potent Src inhibitors.[4][12]

Table 2: In Vitro Src Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundSubstituentsSrc Ki (nM)
SI83 N/A150
S7 N/A130
S29 N/A120

Data represents selected compounds from studies on medulloblastoma cells.[4]

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a valid strategy for cancer therapy.[13] SAR studies on 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have identified potent CDK2 inhibitors.[13]

Table 3: CDK2 Inhibitory Activity of 4-Anilino Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundR1R2CDK2 IC50 (µM)
33a H3-fluoro0.15
33b H3-fluoro0.10
Roscovitine (Reference)(Reference)0.16

Data sourced from a study on CDK2 inhibitors.[13]

Experimental Protocols

This section details the generalized methodologies for the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives, based on established procedures.[14][15]

General Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines

A common synthetic route involves the construction of the pyrazole ring followed by the fusion of the pyrimidine ring. Subsequent modifications, such as nucleophilic aromatic substitution at the C4 position, allow for the introduction of diverse chemical functionalities.

  • Synthesis of the Pyrazole Core: 5-amino-1-substituted-1H-pyrazole-4-carbonitrile is a common starting material.[14][16]

  • Pyrimidine Ring Formation: The pyrazole core is reacted with formic acid or a similar reagent to form the pyrazolo[3,4-d]pyrimidin-4-one intermediate.[14]

  • Chlorination: The intermediate is treated with a chlorinating agent like phosphorus oxychloride (POCl3) to yield the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.[17]

  • Nucleophilic Substitution: The 4-chloro derivative is then reacted with a desired amine or alcohol in a suitable solvent (e.g., isopropanol, ethanol) at reflux to yield the final 4-substituted product.[12][17]

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro enzymatic assays.

  • Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate peptide, ATP (often radiolabeled, e.g., [γ-33P]ATP), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the ATP solution.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as phosphoric acid.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

The effect of the compounds on the growth of cancer cell lines is commonly assessed using an MTS assay.

  • Cell Seeding: Cancer cells (e.g., Daoy medulloblastoma cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).[4]

  • MTS Reagent Addition: The MTS reagent is added to each well and the plates are incubated for 1-4 hours.

  • Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition

Pyrazolo[3,4-d]pyrimidines often target key nodes in oncogenic signaling pathways. The diagram below illustrates the inhibition of the Src kinase pathway, which is involved in cell proliferation, survival, and migration.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, and Migration Downstream->Proliferation Signal Transduction Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., SI83) Inhibitor->Src Inhibition

Caption: Inhibition of the Src signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Drug Discovery Workflow

The process of identifying and optimizing novel pyrazolo[3,4-d]pyrimidine inhibitors follows a structured workflow, from initial design to in vivo testing.

G Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis of Isomer Library Design->Synthesis Screening In Vitro Kinase Assays (IC50 Determination) Synthesis->Screening Cellular Cell-Based Assays (Proliferation, Apoptosis) Screening->Cellular SAR Structure-Activity Relationship Analysis Cellular->SAR Optimization Lead Optimization (ADME/Tox) SAR->Optimization Iterative Cycle Optimization->Synthesis Vivo In Vivo Xenograft Models Optimization->Vivo

Caption: A typical workflow for the discovery of pyrazolo[3,4-d]pyrimidine-based inhibitors.

References

Methodological & Application

Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a robust two-step approach, commencing with the formation of the key intermediate, 3-amino-5-methyl-1H-pyrazole-4-carbonitrile, followed by a cyclization reaction to construct the pyrazolo[3,4-d]pyrimidine core. This protocol is compiled from established synthetic methodologies for analogous structures and is intended to provide a clear and reproducible guide for laboratory synthesis.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a core structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including activities as kinase inhibitors and anti-cancer agents. The targeted compound, this compound, is a valuable analogue for structure-activity relationship (SAR) studies in various drug discovery programs. The following protocol outlines a reliable synthetic route to this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key precursor, 3-amino-5-methyl-1H-pyrazole-4-carbonitrile. This is typically achieved through the condensation of a β-ketonitrile precursor with hydrazine. The subsequent and final step is the cyclization of the aminopyrazole intermediate with formamide to yield the desired pyrazolo[3,4-d]pyrimidine product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole-4-carbonitrile cluster_1 Step 2: Synthesis of this compound A 2-Cyano-3-oxobutanamide C 3-amino-5-methyl-1H-pyrazole-4-carbonitrile A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 3-amino-5-methyl-1H-pyrazole-4-carbonitrile F This compound D->F Heat (180-190 °C) E Formamide E->F G start1 Dissolve 2-Cyano-3-oxobutanamide in Ethanol add_hydrazine Add Hydrazine Hydrate start1->add_hydrazine reflux1 Reflux for 4-6 hours add_hydrazine->reflux1 cool1 Cool to Room Temperature reflux1->cool1 filter1 Filter Precipitate cool1->filter1 recrystallize1 Recrystallize from Ethanol filter1->recrystallize1 dry1 Dry Product 1 recrystallize1->dry1 product1 3-amino-5-methyl-1H-pyrazole-4-carbonitrile dry1->product1 start2 Combine Product 1 and Formamide product1->start2 Use in next step heat Heat to 180-190 °C for 6-8 hours start2->heat cool2 Cool to Room Temperature heat->cool2 precipitate Precipitate in Ice Water cool2->precipitate filter2 Filter Precipitate precipitate->filter2 recrystallize2 Recrystallize from Ethanol/Water filter2->recrystallize2 dry2 Dry Final Product recrystallize2->dry2 final_product This compound dry2->final_product

Application Notes and Protocols: Cyclocondensation Reaction for Pyrazolo[3,4-d]pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds with significant biological and pharmaceutical importance. Their structural similarity to purines allows them to act as effective inhibitors for a variety of enzymes, leading to their investigation as potent therapeutic agents. Notably, derivatives of pyrazolo[3,4-d]pyrimidin-4-amine have demonstrated activities as vasodilators, fungicides, herbicides, and antimicrobial agents.[1] Furthermore, they have been identified as inhibitors of enzymes crucial in disease pathways, such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and Src tyrosine kinases, highlighting their potential in anticancer drug development.[2][3][4]

This document provides detailed protocols and application notes on the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives via cyclocondensation reactions, a common and effective synthetic strategy.

Synthetic Methodologies Overview

The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the cyclocondensation of a suitably functionalized pyrazole with a one-carbon or three-carbon synthon. A prevalent and efficient method is the reaction of 5-aminopyrazole-4-carbonitriles with various nitriles or other electrophilic reagents. The choice of reactants, catalysts, and reaction conditions can be tailored to achieve desired substitutions and yields. Both conventional heating and microwave-assisted methods have been successfully employed.[5]

Key Synthetic Approaches:
  • Cyclocondensation with Nitriles: This is a widely used method where a 5-aminopyrazole-4-carbonitrile reacts with an aliphatic or aromatic nitrile in the presence of a base, such as potassium t-butoxide, or under acidic conditions with catalysts like dry HCl gas.[1][5]

  • Multi-step Synthesis from Pyrazole Precursors: Another common route involves the initial formation of a pyrazole ring, followed by the construction of the pyrimidine ring in subsequent steps. This often involves intermediates like 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which can then be reacted with various amines to yield the desired 4-amino derivatives.[2][6][7]

  • Reaction with Carboxylic Acids: 5-amino-N-substituted-1H-pyrazole-4-carbonitrile can react with lower aliphatic acids in the presence of phosphorus oxychloride (POCl3) to yield pyrazolo[3,4-d]pyrimidin-4-ones in a one-pot synthesis.[8]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones[5]
CompoundMethod A (Conventional) Reaction Time (h)Method A Yield (%)Method B (Microwave) Reaction Time (min)Method B Yield (%)
2a1078585
2b1275682
2c11805.588
2d1372780
2e1081589
2f14717.579
2g1277684
2h11795.587
2i13746.581
2j1083589

Method A: Conventional heating in dioxane with dry HCl gas. Method B: Microwave irradiation in the presence of basic potassium tert-butoxide.

Table 2: Synthesis of 6-Aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines via Cyclocondensation[1]
CompoundRArReaction Time (h)Yield (%)Melting Point (°C)
3aH4-BrC6H4585200-202
3bH4-ClC6H4487209-211
3cHC6H5682194-195
3dMe4-BrC6H4678190-192
3eMe4-ClC6H4580198-200
3fEtC6H5772204-206

Reaction Conditions: 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, aryl nitriles, potassium t-butoxide, boiling t-butanol.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines[1]

Materials:

  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles (1a-c)

  • Aryl nitriles (2a-c)

  • Potassium t-butoxide

  • t-Butanol

  • Ethanol

  • 1N Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • TLC plates (silica gel)

  • Melting point apparatus

Procedure:

  • To a solution of the appropriate 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol) and potassium t-butoxide (1 mmol) in t-butanol (30 mL) in a round-bottom flask, add the corresponding aryl nitrile (6 mmol).

  • Heat the reaction mixture under reflux for 4-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), evaporate the solvent in vacuo using a rotary evaporator.

  • Dissolve the resulting residue in water (20 mL).

  • Neutralize the aqueous solution by the dropwise addition of 1N HCl.

  • Collect the precipitated crude product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure compounds (3a-f).

  • Characterize the final products using appropriate analytical techniques such as ¹H NMR, IR spectroscopy, and elemental analysis.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile reaction Cyclocondensation (Reflux in t-butanol, 4-7h) start1->reaction start2 Aryl Nitrile start2->reaction catalyst Potassium t-butoxide catalyst->reaction workup1 Solvent Evaporation reaction->workup1 workup2 Dissolution in Water workup1->workup2 workup3 Neutralization (1N HCl) workup2->workup3 workup4 Filtration workup3->workup4 purification Recrystallization (Ethanol) workup4->purification product Pyrazolo[3,4-d]pyrimidin-4-amine Derivative purification->product

Caption: General experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

signaling_pathway cluster_inhibition Enzyme Inhibition by Pyrazolo[3,4-d]pyrimidines cluster_cellular_effects Downstream Cellular Effects PZP Pyrazolo[3,4-d]pyrimidine Derivatives DHFR Dihydrofolate Reductase (DHFR) PZP->DHFR inhibit CDK2 Cyclin-Dependent Kinase 2 (CDK2) PZP->CDK2 inhibit VEGFR2 VEGFR-2 PZP->VEGFR2 inhibit SRC Src Tyrosine Kinase PZP->SRC inhibit DNA_synthesis Inhibition of DNA Synthesis DHFR->DNA_synthesis Cell_cycle Cell Cycle Arrest CDK2->Cell_cycle Angiogenesis Anti-angiogenesis VEGFR2->Angiogenesis Signal_transduction Altered Signal Transduction SRC->Signal_transduction Apoptosis Induction of Apoptosis DNA_synthesis->Apoptosis Cell_cycle->Apoptosis Angiogenesis->Apoptosis Signal_transduction->Apoptosis

Caption: Signaling pathways inhibited by pyrazolo[3,4-d]pyrimidine derivatives leading to anticancer effects.

References

Application Note: HPLC Method for the Analysis and Purification of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis and purification of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed for both analytical determination and scalable preparative purification, crucial for research, quality control, and drug development processes.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine bases. As a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, it serves as a key building block for the synthesis of various bioactive molecules. Accurate and efficient methods for its analysis and purification are therefore essential to ensure the quality and integrity of research and development activities.

This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis and preparative purification of this compound.

Analytical Method

A reverse-phase HPLC method was developed for the routine analysis of this compound. This method is suitable for determining the purity of the compound and for quantifying it in various sample matrices. The method utilizes a Newcrom R1 column, which is designed for the separation of a wide range of compounds.[1]

Experimental Protocol: Analytical HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

  • Standard: this compound reference standard

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 260 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 0.1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Analytical Results

The following table summarizes the expected quantitative data from the analysis of a 0.1 mg/mL standard solution of this compound under the specified analytical conditions.

AnalyteRetention Time (min)Peak Area (mAU*s)Purity (%)
This compound~ 8.5~ 1200> 99.0

Note: Actual retention time and peak area may vary depending on the specific HPLC system and column used.

Preparative Purification Method

The analytical method described above is scalable for the purification of larger quantities of this compound.[1] Method scaling involves adjusting the flow rate and injection volume to accommodate a larger column diameter while maintaining the separation resolution.

Experimental Protocol: Preparative HPLC

Instrumentation:

  • Preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large volume loop, a preparative scale column, a UV-Vis detector with a preparative flow cell, and a fraction collector.

Materials:

  • Column: Newcrom R1, 21.2 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Sample for Purification: Crude or synthesized this compound

Scaling Calculations:

The flow rate for the preparative method is scaled based on the cross-sectional area of the columns:

  • Scaling Factor (SF) = (Preparative Column Diameter / Analytical Column Diameter)²

    • SF = (21.2 mm / 4.6 mm)² ≈ 21.2

  • Preparative Flow Rate = Analytical Flow Rate x SF

    • Preparative Flow Rate = 1.0 mL/min x 21.2 ≈ 21.2 mL/min

The gradient time points are also adjusted by the same scaling factor to maintain the separation profile. The sample loading can be increased proportionally to the increase in column capacity.

Chromatographic Conditions:

ParameterCondition
Flow Rate 21.2 mL/min
Column Temperature Ambient
UV Detection 260 nm
Injection Volume Up to 5 mL (depending on sample concentration)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

Purification Procedure:

  • Dissolve the crude sample in a minimal amount of the initial mobile phase (10% Acetonitrile in water with 0.1% Formic Acid).

  • Filter the sample solution to remove any particulate matter.

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run the gradient program and collect fractions based on the UV detector signal corresponding to the peak of interest.

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical and preparative HPLC methods.

Analytical_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Vortex to Mix p2->p3 p4 Filter (0.45 µm) p3->p4 h1 Inject Sample p4->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection (260 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify Purity & Amount d1->d2

Caption: Analytical HPLC workflow for this compound.

Preparative_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification p1 Dissolve Crude Sample p2 Filter Solution p1->p2 h1 Inject Sample p2->h1 h2 Gradient Separation h1->h2 h3 Monitor UV Signal h2->h3 h4 Fraction Collection h3->h4 d1 Purity Analysis of Fractions h4->d1 d2 Pool Pure Fractions d1->d2 d3 Solvent Evaporation d2->d3 d4 Obtain Purified Compound d3->d4

Caption: Preparative HPLC workflow for purification of the target compound.

References

Application Notes and Protocols: In Vitro Kinase Assays Using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of various protein kinases.[1] As a result, derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of a wide range of kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in in vitro kinase assays to characterize its inhibitory potential against a panel of relevant kinases.

Compound Information

Systematic Name This compound
Synonyms 4-Amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 5326-80-7
Molecular Formula C₆H₇N₅
Molecular Weight 149.16 g/mol
Structure

Quantitative Data: Kinase Inhibitory Activity

Kinase TargetDerivative TypeIC50 (µM)Reference
EGFR (Wild Type)Phenylamino-pyrazolo[3,4-d]pyrimidine<0.01 - 0.054[2][3][5]
EGFR (T790M Mutant)Phenylamino-pyrazolo[3,4-d]pyrimidine0.236[2]
c-SrcPhenylamino-pyrazolo[3,4-d]pyrimidine5.1 - 5.6[6]
CDK2Substituted pyrazolo[3,4-d]pyrimidinone0.21 - 6.8[4][7]
JAK3Substituted pyrazolo[3,4-d]pyrimidine0.0001[8]

Experimental Protocols

In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a generic luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound. This method measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.

Materials:

  • This compound (test compound)

  • Recombinant Kinase (e.g., EGFR, Src, CDK2, JAK3)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • Initiate the kinase reaction by adding the reaction mixture to the wells containing the compound.

    • Include control wells: "no kinase" (for 100% inhibition) and "vehicle control" (for 0% inhibition).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Luminescence_compound - Luminescence_no_kinase) / (Luminescence_vehicle - Luminescence_no_kinase)

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a representative signaling pathway that can be targeted by pyrazolo[3,4-d]pyrimidine inhibitors and the general workflow for the in vitro kinase assay.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Compound Dilution (this compound) plate_prep Plate Dispensing compound_prep->plate_prep reaction_init Initiate Reaction plate_prep->reaction_init kinase_mix Prepare Kinase/Substrate/ATP Mix kinase_mix->reaction_init incubation Incubate at 30°C reaction_init->incubation add_reagent Add ATP Detection Reagent incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis

In Vitro Kinase Assay Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P Src Src EGFR->Src P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 Src->STAT3 P STAT3->Transcription EGF EGF EGF->EGFR Inhibitor This compound Inhibitor->EGFR Inhibitor->Src

EGFR and Src Signaling Pathways

Discussion and Conclusion

This compound represents a valuable starting point for screening campaigns aimed at identifying novel kinase inhibitors. Its structural similarity to the ATP-binding purine core suggests a high probability of interaction with a variety of kinases. The provided in vitro kinase assay protocol offers a robust and high-throughput compatible method for determining the inhibitory potency and selectivity of this compound.

Given the known activities of related pyrazolo[3,4-d]pyrimidine derivatives, it is plausible that this compound will exhibit inhibitory activity against kinases such as EGFR, Src, CDKs, and JAKs. Inhibition of these kinases can impact critical cellular processes including proliferation, survival, and differentiation, making this compound and its future analogs potential candidates for further development in oncology and other therapeutic areas.[2][8][9]

It is imperative for researchers to perform comprehensive kinase profiling to establish the specific target landscape of this compound. The data generated from these assays will be instrumental in guiding further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

References

Application of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine in Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines. This structural feature allows such compounds to interact with a variety of biological targets, particularly ATP-binding sites of kinases. Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as potential therapeutic agents, demonstrating a broad spectrum of biological activities, including the inhibition of cancer cell proliferation.[1][2][3][4][5] These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell growth, survival, and apoptosis.[2][4]

This application note provides a detailed overview of the use of this compound in cancer cell proliferation assays, including experimental protocols and data interpretation.

Mechanism of Action and Signaling Pathways

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit a range of protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Src kinase, and Janus Kinase 3 (JAK3).[4][6][7][8][9] The general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity and disrupting downstream signaling cascades that promote cell proliferation and survival. For instance, inhibition of the EGFR pathway can block signals that lead to cell division and growth.[4][7] Some derivatives have also been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2]

Given the common mechanisms of action for this class of compounds, it is plausible that this compound exerts its anti-proliferative effects through the inhibition of one or more protein kinases crucial for cancer cell growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Compound 6-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine Compound->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Plausible signaling pathway inhibited by this compound.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of various pyrazolo[3,4-d]pyrimidine derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. While specific data for this compound is not detailed in the provided search results, the presented values for related compounds indicate the potential potency of this chemical class.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
PP-31d NCI-H460Non-small cell lung cancer2[2]
PP-31d OVCAR-4Ovarian cancer<10[2]
PP-31d 786-0Renal cancer<10[2]
Compound 12b A549Non-small cell lung cancer8.21[4]
Compound 12b HCT-116Colorectal carcinoma19.56[4]
SI388 T98GGlioblastomaDose-dependent inhibition[6]
SI388 U251GlioblastomaDose-dependent inhibition[6]

Experimental Protocols

Two standard assays for assessing cancer cell proliferation are the MTT assay, which measures metabolic activity, and the BrdU assay, which measures DNA synthesis.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its insoluble formazan, which has a purple color.[10]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Compound (Serial Dilutions) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Data Analysis Read_Absorbance->Analyze_Data End End Analyze_Data->End Seed_Treat Seed and Treat Cells with Compound Add_BrdU Add BrdU Labeling Solution Seed_Treat->Add_BrdU Incubate Fix_Denature Fix and Denature Cells Add_BrdU->Fix_Denature Incubate Add_Anti_BrdU Add Anti-BrdU Antibody Fix_Denature->Add_Anti_BrdU Wash Add_Secondary_Ab Add Secondary Antibody Add_Anti_BrdU->Add_Secondary_Ab Wash Add_Substrate Add Substrate Add_Secondary_Ab->Add_Substrate Wash Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance

References

Application Notes and Protocols for Molecular Docking of Pyrazolo[3,4-d]pyrimidine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing molecular docking studies on pyrazolo[3,4-d]pyrimidine ligands, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. These protocols are designed to be accessible to both new and experienced researchers in the field of computational drug design.

Introduction to Pyrazolo[3,4-d]pyrimidines and Molecular Docking

Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds that are synthetic analogs of purines. This structural similarity allows them to act as competitive inhibitors for a variety of enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development. Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds, elucidating potential binding modes, and guiding the optimization of lead candidates. This protocol will outline the steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

Signaling Pathway of a Key Target: CDK2

Pyrazolo[3,4-d]pyrimidine derivatives are well-known inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][4] The following diagram illustrates a simplified CDK2 signaling pathway.

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases binds Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D activates CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb hyper-phosphorylates Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) S-Phase Genes->Cell Cycle Progression (G1 to S) Pyrazolo[3,4-d]pyrimidine Ligand Pyrazolo[3,4-d]pyrimidine Ligand Pyrazolo[3,4-d]pyrimidine Ligand->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine ligands.

Molecular Docking Workflow

The following diagram outlines the typical workflow for a molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Visualization Pose Visualization Molecular Docking->Pose Visualization Interaction Analysis Interaction Analysis Pose Visualization->Interaction Analysis Scoring & Ranking Scoring & Ranking Interaction Analysis->Scoring & Ranking

Caption: A generalized workflow for performing molecular docking studies.

Quantitative Data Summary

The following tables summarize the in vitro activity and molecular docking scores of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: In Vitro Antiproliferative Activity (IC50)

CompoundTarget Cell LineIC50 (µM)Reference
Compound 14HCT-1160.006[3]
Compound 15HCT-1160.007[3]
Compound 14MCF-70.045[3]
Compound 15MCF-70.046[3]
Compound 14HepG-20.048[3]
Compound 15HepG-20.048[3]
P1HCT 11622.7[5]
P2HCT 11625.35[5]
P1HepG230.17[5]
P2HepG233.42[5]
P1MCF-737.48[5]
P2MCF-740.75[5]
XVILeukemia (MOLT-4)1.17 - 18.40[6]
XVIColon (KM12)1.17 - 18.40[6]
XVIMelanoma (M14)1.17 - 18.40[6]
XVIBreast (HS 578T)1.17 - 18.40[6]

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (µM)Reference
Compound 14CDK2/cyclin A20.057[3]
Compound 13CDK2/cyclin A20.081[3]
Compound 15CDK2/cyclin A20.119[3]
5cCDK20.244[7]
5gCDK20.128[7]
5cGSK-3β0.317[7]
5gGSK-3β0.160[7]

Table 3: Molecular Docking Scores

CompoundTarget ProteinDocking Score (kcal/mol)SoftwareReference
42TRAP1 (5Y3N)-11.265Schrodinger[8]
46TRAP1 (5Y3N)-10.532Schrodinger[8]
49TRAP1 (5Y3N)-10.422Schrodinger[8]
56TRAP1 (5Y3N)-10.827Schrodinger[8]
43TRAP1 (5Y3N)-10.753Schrodinger[8]
Z1EGFR (7OM5)-7.21MOE[1]
Z2EGFR (7OM5)-7.89MOE[1]
Z1VEGFR-2 (4ASD)-7.11MOE[1]
Z2VEGFR-2 (4ASD)-7.54MOE[1]

Experimental Protocols

This section provides detailed protocols for the computational and experimental procedures discussed in this application note.

Molecular Docking Protocol using AutoDock Vina

This protocol provides a general workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

1. Software and Resource Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculation.

  • PyMOL or other molecular visualization software: For analyzing results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or other chemical database: For obtaining the 3D structure of the ligand.

2. Protein Preparation: a. Download the PDB file of the target protein (e.g., CDK2, PDB ID: 1FIN). b. Open the PDB file in ADT. c. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format.

3. Ligand Preparation: a. Obtain the 3D structure of the pyrazolo[3,4-d]pyrimidine ligand (e.g., from PubChem in SDF format). b. Open the ligand file in ADT. c. Detect the root and define the rotatable bonds. d. Save the prepared ligand in PDBQT format.

4. Grid Box Generation: a. Load the prepared protein (PDBQT file) into ADT. b. Define the binding site by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box can be determined based on the location of the co-crystallized ligand or by using active site prediction tools. c. Save the grid parameter file.

5. Running AutoDock Vina: a. Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name. b. Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log log.txt

6. Analysis of Results: a. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). b. Visualize the docking results using PyMOL or another molecular graphics program. c. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring poses.

In Vitro Kinase Assay (CDK2/Cyclin A2)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of pyrazolo[3,4-d]pyrimidine compounds against CDK2/Cyclin A2.

1. Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme.

  • Kinase substrate (e.g., Histone H1).

  • ATP.

  • Kinase assay buffer.

  • Test compounds (pyrazolo[3,4-d]pyrimidine derivatives) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • 384-well plates.

  • Plate reader capable of measuring luminescence.

2. Procedure: a. Prepare serial dilutions of the test compounds in kinase assay buffer. b. In a 384-well plate, add the test compound solution. c. Add the CDK2/Cyclin A2 enzyme to each well. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. g. Measure the luminescence using a plate reader. h. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. i. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the pyrazolo[3,4-d]pyrimidine compounds on cancer cell lines.

1. Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

2. Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (DMSO). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. e. Remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader. g. The absorbance is directly proportional to the number of viable cells. h. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This application note provides a comprehensive framework for conducting molecular docking studies of pyrazolo[3,4-d]pyrimidine ligands. By following the detailed protocols for computational modeling and in vitro validation, researchers can effectively screen and characterize potential drug candidates from this promising class of compounds. The provided quantitative data and visual workflows serve as a valuable resource for guiding future drug discovery efforts targeting kinases and other relevant biological targets.

References

Application Notes and Protocols: Synthesis and SAR Studies of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and summarizes their structure-activity relationship (SAR) studies. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as an ATP-competitive inhibitor of various protein kinases, making it a valuable core for the development of novel therapeutic agents.[1]

Introduction

Pyrazolo[3,4-d]pyrimidines are bioisosteres of adenine, the purine base in ATP, allowing them to effectively compete for the ATP-binding site of protein kinases.[1] This characteristic has led to the development of numerous kinase inhibitors for a range of diseases, particularly cancer.[1] Derivatives of the this compound core have been investigated for their potential as inhibitors of various enzymes and cellular processes, including dihydrofolate reductase (DHFR), inflammatory mediators, and a variety of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK3), and Src family kinases.[2][3][4][5][6][7] This document outlines the synthetic methodologies to access this important class of compounds and presents key SAR data to guide future drug discovery efforts.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activities of various this compound derivatives and related analogs. This data is crucial for understanding the impact of different substituents on target inhibition and cellular activity.

Compound IDR1R4R6TargetIC50 (µM)Cell LineActivityReference
1 PhenylNH-PhCH3EGFR-TK-A-431Inhibits cell proliferation[2]
2 PhenylNH-(p-aminobenzoic acid)HDHFR1.83 (as 7e)-Enzymatic Inhibition[3]
3 PhenylClCH3---Synthetic Intermediate[8]
4 HNH2HBRK/PTK6Low nM range-Enzymatic Inhibition[5]
5 PhenylNH-NH2CH3---Synthetic Intermediate[8]
6 PhenylClDimethylamino--Human neutrophilsReduces cell viability by 25% at 10 µM[4]
7 H-AminoJAK30.1 nM (as 13t)-Enzymatic Inhibition[7]
8 1-(2-chloro-2-phenylethyl)N-(2-chlorophenyl)methylthioSrc--Enzymatic Inhibition[6]

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound derivatives typically starts from a substituted pyrazole precursor. A common route involves the cyclization of a 5-aminopyrazole-4-carbonitrile with a suitable reagent to form the pyrimidine ring.

Synthetic_Workflow cluster_reagents Reagents A 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile C 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one A->C Cyclization B Formamide or Orthoformate E 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine C->E Chlorination D POCl3 or SOCl2 G This compound Derivatives E->G Nucleophilic Substitution F Amine (R-NH2)

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of a key intermediate, 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which is a versatile precursor for various 4-amino derivatives.[8]

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Ice water

Procedure:

  • Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pyrimidinone intermediate.[9]

  • Chlorination: The dried 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is then treated with an excess of phosphorus oxychloride (POCl₃) and heated under reflux for 6 hours.[3][10]

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Synthesis of this compound Derivatives

This protocol details the nucleophilic substitution reaction to introduce the 4-amino group.

Materials:

  • 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Desired primary or secondary amine (e.g., methylamine, aniline derivatives)

  • Solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Triethylamine (optional, as a base)

Procedure:

  • Reaction Setup: To a solution of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as THF or ethanol, the desired amine (1.1-2 equivalents) is added. If the amine is used as a salt, a non-nucleophilic base like triethylamine (1.1 equivalents) may be added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine, for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound derivative. A specific example is the reaction with methylamine in THF at 20°C for 5 hours.[11]

Signaling Pathway and Mechanism of Action

Many this compound derivatives function as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by these compounds. By blocking the ATP-binding site of a specific kinase, these inhibitors can prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Activation Ligand Growth Factor Ligand->Receptor Binding Substrate Downstream Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase Inhibition CellularResponse Cellular Response (Proliferation, Survival, etc.) Substrate->CellularResponse PhosphoSubstrate Phosphorylated Substrate PhosphoSubstrate->CellularResponse

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Conclusion

The this compound scaffold represents a versatile platform for the design and synthesis of potent and selective inhibitors of various biological targets. The synthetic protocols provided herein offer a reliable foundation for accessing a diverse range of derivatives for SAR exploration. The presented data and pathway visualization underscore the therapeutic potential of this compound class and aim to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols for 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a chemical intermediate in the synthesis of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively mimic ATP, the natural substrate for kinases, making it a "privileged scaffold" for the design of targeted therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors for drug discovery and development.

Introduction: The Role in Kinase Inhibitor Synthesis

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system found in adenine, a key component of ATP.[1] This structural mimicry enables compounds derived from this scaffold to competitively bind to the ATP-binding site of various protein kinases.[1] Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

This compound serves as a versatile starting material for the synthesis of a diverse array of kinase inhibitors targeting enzymes such as Bruton's tyrosine kinase (BTK), Src family kinases, and Janus kinases (JAKs). The methyl group at the 6-position can influence solubility and metabolic stability, while the amine group at the 4-position and the pyrazole nitrogen atoms provide key points for chemical modification to achieve desired potency and selectivity.

Key Applications and Synthetic Strategies

The primary application of this compound is in the construction of substituted pyrazolo[3,4-d]pyrimidine derivatives. Common synthetic strategies to modify this scaffold include:

  • N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be functionalized to introduce various substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • C-H Arylation and Cross-Coupling Reactions: The carbon atoms of the pyrimidine and pyrazole rings can be functionalized through reactions like the Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce aryl or heteroaryl groups, which can enhance binding affinity and selectivity.

  • Modification of the 4-amino group: The exocyclic amine can be acylated or further substituted to explore structure-activity relationships.

These modifications have led to the development of numerous clinical candidates and approved drugs, most notably Ibrutinib, a potent BTK inhibitor.

Quantitative Data from Synthetic Procedures

The following tables summarize representative quantitative data for key synthetic transformations involving the pyrazolo[3,4-d]pyrimidine scaffold. While specific data for this compound is limited in publicly available literature, the data for analogous structures provides a strong indication of expected outcomes.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Halogenated Pyrazolo[3,4-d]pyrimidine Core

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101692
33-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90878
4Pyridin-3-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane1002465

Table 2: Representative Buchwald-Hartwig Amination Reactions on a Halogenated Pyrazolo[3,4-d]pyrimidine Core

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102475
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄DMF901282
4PiperidinePd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF801690

Experimental Protocols

The following protocols are representative examples of how this compound can be chemically modified. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Iodination of the Pyrazolo[3,4-d]pyrimidine Core

This protocol describes the iodination at the 3-position of the pyrazolo[3,4-d]pyrimidine scaffold, a key step to enable subsequent cross-coupling reactions.

Reaction Scheme:

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: 70-85%

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the 3-iodo intermediate with an arylboronic acid.

Reaction Scheme:

Materials:

  • 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, combine 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the solvent mixture and degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst and heat the reaction mixture to 90-100 °C under an inert atmosphere.

  • Stir the reaction for 8-16 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 3-aryl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: 60-90%

Protocol 3: N-Alkylation of the Pyrazole Ring

This protocol describes a general procedure for the alkylation of the pyrazole nitrogen, a common step in the synthesis of kinase inhibitors like Ibrutinib.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.)

  • Solvent (e.g., DMF or Acetonitrile)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of this compound (1.0 eq.) and the base (1.5 eq.) in the chosen solvent, add the alkyl halide (1.1 eq.) at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Expected Yield: 75-95%

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by inhibitors derived from the this compound scaffold and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 Functionalization (e.g., Iodination, N-Alkylation) start->step1 step2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) step1->step2 step3 Purification & Characterization step2->step3 final_compound Target Kinase Inhibitor step3->final_compound assay1 In vitro Kinase Assay final_compound->assay1 assay2 Cell-based Proliferation Assay assay1->assay2 assay3 In vivo Efficacy Studies assay2->assay3 lead_optimization Lead Optimization assay3->lead_optimization

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

btk_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Activation Cell_Response Cell Proliferation, Survival, & Differentiation Transcription_Factors->Cell_Response Gene Expression Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine derivative) Ibrutinib->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.[3][4]

jak_stat_pathway Cytokine_Receptor Cytokine Receptor JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Cytokine Binding & Dimerization STAT STAT Protein Cytokine_Receptor->STAT Recruitment JAK->Cytokine_Receptor Phosphorylation JAK->JAK Trans-phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription JAK_Inhibitor JAK Inhibitor (Pyrazolo[3,4-d]pyrimidine derivative) JAK_Inhibitor->JAK Inhibition

References

Preparation of Stock Solutions of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. Derivatives of this scaffold have been investigated for a range of biological activities, including the modulation of key signaling pathways implicated in various diseases. Accurate preparation of stock solutions is the first critical step in obtaining reliable and consistent results in cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₆H₇N₅
Molecular Weight149.15 g/mol
AppearanceOff-white to light yellow powder
SolubilitySoluble in Dimethyl Sulfoxide (DMSO)

Stock Solution Preparation

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Protocol for 10 mM Stock Solution
  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Weighing the Compound: Accurately weigh 1.49 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile, light-protecting microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used. Typically, the final DMSO concentration in cell culture should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cellular effects.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot & Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solutions in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Expression (Inflammation, Proliferation) nucleus->gene compound This compound (Potential Inhibitor) compound->jak Inhibition nrf2_pathway cluster_cytoplasm Cytoplasm compound This compound (Potential Activator) keap1 Keap1 compound->keap1 Disruption nrf2 Nrf2 keap1->nrf2 Binding cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 proteasome Proteasomal Degradation nrf2->proteasome nucleus Nucleus nrf2->nucleus Translocation cul3->nrf2 Ubiquitination are Antioxidant Response Element (ARE) nucleus->are gene Antioxidant & Cytoprotective Gene Expression are->gene

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Poor Quality Reagents: Degradation or impurities in starting materials (e.g., 5-amino-3-methyl-1H-pyrazole-4-carbonitrile). - Incorrect Stoichiometry: Inaccurate measurement of reagents. - Ineffective Cyclization: The cyclization step to form the pyrimidine ring is sensitive to reaction conditions.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Reagent Purity: Use freshly purified reagents and ensure they are stored under appropriate conditions (e.g., dry, inert atmosphere). - Accurate Measurement: Carefully measure all reagents and use calibrated equipment. - Optimize Cyclization: Experiment with different cyclization agents (e.g., formamide, formamidine acetate) and reaction temperatures. A higher temperature (150-180 °C) is often required for cyclization with formamide.
Formation of Multiple Products (Side Reactions) - Regioisomer Formation: If using an unsymmetrical pyrazole precursor, different isomers can form. - Over-alkylation/amination: The pyrazole and pyrimidine rings have multiple nucleophilic sites. - Hydrolysis of Chloro Intermediate: If proceeding via a 4-chloro intermediate, hydrolysis to the 4-hydroxy derivative can occur.- Control Regioselectivity: The choice of starting materials and reaction conditions can influence regioselectivity. Protecting groups may be necessary. - Controlled Addition of Reagents: Add alkylating or aminating agents slowly and at a controlled temperature to minimize side reactions. - Anhydrous Conditions: Ensure strictly anhydrous conditions during the chlorination and subsequent amination steps to prevent hydrolysis.
Difficulty in Product Purification - Co-eluting Impurities: Byproducts with similar polarity to the desired product. - Poor Crystallization: The product may be an oil or form a fine precipitate that is difficult to filter. - Residual Catalyst/Reagents: Contamination from catalysts or excess reagents.- Chromatography Optimization: Use a different solvent system or a different stationary phase (e.g., alumina) for column chromatography. Gradient elution may be necessary. - Recrystallization: Test various solvent systems for recrystallization to obtain a pure, crystalline product. - Aqueous Work-up: Perform an aqueous work-up to remove water-soluble impurities and salts before chromatography.
Inconsistent Results/Lack of Reproducibility - Variability in Reagent Quality: Batch-to-batch differences in starting materials. - Atmospheric Moisture: Some reagents and intermediates are sensitive to moisture. - Inconsistent Heating: Fluctuations in reaction temperature.- Standardize Reagents: Use reagents from a reliable source and, if necessary, re-purify before use. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Controlled Heating: Use a temperature-controlled heating mantle or oil bath to ensure consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method involves a two-step process. The first step is the cyclization of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with a one-carbon synthon, such as formamide or formamidine acetate, to form the pyrimidine ring, yielding this compound. An alternative route involves the initial formation of 4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, followed by chlorination to 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, and subsequent amination to the desired product.

Q2: My cyclization reaction with formamide is giving a low yield. What can I do to improve it?

A2: Low yields in the formamide cyclization can often be attributed to insufficient temperature or reaction time. This reaction typically requires high temperatures, often in the range of 180-190 °C, and can take several hours to reach completion. Ensure your reaction is heated uniformly and monitored by TLC or LC-MS. Additionally, using a large excess of formamide can help drive the reaction to completion.

Q3: I am observing the formation of an unexpected isomer. How can I confirm the structure of my product?

A3: The formation of regioisomers is a known challenge in pyrazolopyrimidine synthesis. To confirm the structure of your product, a combination of analytical techniques is recommended. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for unambiguous structure elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. In some cases, single-crystal X-ray diffraction may be necessary for absolute structure determination.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound can be challenging due to its polarity. Column chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to further purify the product and obtain a crystalline solid.

Q5: How can I improve the yield of the amination of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A5: To improve the yield of the amination step, ensure that the 4-chloro intermediate is pure and dry. The reaction is typically carried out in a polar solvent like ethanol or isopropanol, and a base such as triethylamine or diisopropylethylamine is often added to neutralize the HCl generated during the reaction. Using a slight excess of the amine nucleophile can also help drive the reaction to completion. The reaction temperature can be optimized, with refluxing conditions often being employed.

Experimental Protocols

Protocol 1: One-Pot Synthesis from 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

This protocol outlines a direct synthesis of the target molecule from a commercially available starting material.

Workflow Diagram:

G start Start reagents 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Formamidine Acetate 2-Methoxyethanol start->reagents 1. Combine Reagents reaction Heat at 100-120 °C (Monitor by TLC) reagents->reaction 2. Heat Mixture workup Cool to Room Temperature Filter Precipitate Wash with Methanol reaction->workup 3. Isolate Product product This compound workup->product 4. Purify

Caption: One-pot synthesis workflow.

Methodology:

  • To a solution of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in 2-methoxyethanol, add formamidine acetate (1.2 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold methanol to remove impurities.

  • Dry the product under vacuum to yield this compound.

Protocol 2: Two-Step Synthesis via a 4-Chloro Intermediate

This protocol provides an alternative route that may offer advantages in terms of purification and overall yield.

Workflow Diagram:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination A 4-Hydroxy-6-methyl-1H- pyrazolo[3,4-d]pyrimidine B POCl₃ A->B 1. Add Reagent C Reflux B->C 2. Heat D 4-Chloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine C->D 3. Isolate Intermediate E 4-Chloro Intermediate F Ammonia (in Ethanol) E->F 4. Combine G Heat in Sealed Tube F->G 5. React H This compound G->H 6. Purify Product

Caption: Two-step synthesis workflow.

Methodology:

Step 1: Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Suspend 4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a solution of ammonia in ethanol (7N) in a sealed tube.

  • Heat the mixture to 100-120 °C for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to afford the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolopyrimidine Synthesis

Synthetic RouteKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
One-Pot Cyclization5-amino-3-methyl-1H-pyrazole-4-carbonitrile, Formamidine Acetate2-Methoxyethanol100-12070-80[1]
Cyclization with Formamide5-amino-1-phenyl-1H-pyrazole-4-carboxylate, FormamideNeat190High[2]
Amination of 4-Chloro Intermediate4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, MethylamineTHF10-2071[3]

Note: The yields are based on similar reported syntheses and may vary for the specific target molecule.

References

Technical Support Center: 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous assay buffer. What is the likely cause?

A1: Precipitation of this compound in aqueous solutions is most commonly due to its low aqueous solubility. Like many pyrazolopyrimidine derivatives, this compound is often highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) but can crash out of solution when diluted into a water-based medium where its solubility limit is exceeded. This is a frequent challenge in biological assays and high-throughput screening.

Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate when I add it to my cell culture medium?

A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of a concentrated DMSO stock is introduced into a large volume of aqueous medium can cause a rapid decrease in the compound's solubility, leading to precipitation. This phenomenon is often referred to as "solvent shock."

Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain the solubility of this compound?

A3: While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted standard in many biological assays. It is crucial to keep the final DMSO concentration consistent across all experimental and control wells. Higher concentrations of DMSO may not only fail to prevent precipitation but could also introduce off-target effects or toxicity to cells or enzymes, confounding experimental results.

Q4: Can the pH or composition of my assay buffer affect the solubility of this compound?

A4: Absolutely. The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. For a basic compound like this compound, solubility may increase in acidic conditions. Additionally, interactions with components in the buffer or cell culture medium, such as salts and proteins, can either enhance or decrease solubility.

Q5: Is it acceptable to use a solution that has a visible precipitate for my experiments?

A5: No, it is not advisable to use a solution with a visible precipitate. The presence of a precipitate means that the actual concentration of the dissolved compound is unknown and lower than the intended concentration. This will lead to inaccurate and unreliable experimental results.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
  • Observation: The solution becomes cloudy or a precipitate forms immediately after adding the DMSO stock of this compound to the aqueous buffer.

  • Potential Cause: The final concentration of the compound exceeds its solubility limit in the assay buffer.

  • Recommended Solutions:

    • Decrease the final concentration of the compound.

    • Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution.

    • Perform serial dilutions of the stock solution in the assay buffer.

    • Add the compound stock to the buffer dropwise while gently vortexing or stirring to mitigate solvent shock.

    • Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.

Issue 2: Precipitation Over Time in the Incubator
  • Observation: The solution is initially clear but a precipitate forms after incubation (e.g., at 37°C).

  • Potential Cause:

    • Temperature shift affecting solubility.

    • pH shift in the medium due to the CO2 environment or cellular metabolism.

    • Interaction with media components over time.

  • Recommended Solutions:

    • Pre-warm the cell culture media to 37°C before adding the compound.

    • Ensure the incubator has a stable temperature.

    • Confirm that the media is properly buffered for the incubator's CO2 concentration.

    • Test the compound's solubility at different pH values to determine its sensitivity.

    • Evaluate the compound's stability and solubility in the specific cell culture medium over the intended duration of the experiment.

Issue 3: Precipitation After Freeze-Thaw Cycles of the Stock Solution
  • Observation: The DMSO stock solution, which was previously clear, shows a precipitate after being frozen and thawed.

  • Potential Cause:

    • The compound has poor solubility at lower temperatures.

    • Water absorption by the DMSO stock, which can reduce the compound's solubility.

  • Recommended Solutions:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.

    • Use anhydrous DMSO for preparing stock solutions.

    • Store stock solutions in tightly sealed containers to prevent moisture absorption.

Data Presentation

The following table summarizes hypothetical solubility data for this compound in various solvents and conditions. This data is for illustrative purposes to guide experimental design.

Solvent/ConditionTemperature (°C)Estimated Solubility (µg/mL)Notes
Water25< 1Practically insoluble.
PBS (pH 7.4)251 - 5Slightly soluble, may vary with buffer composition.
0.1 N HCl2550 - 100Increased solubility in acidic conditions.
Ethanol25100 - 200Soluble.
DMSO25> 10,000Freely soluble.
1% DMSO in PBS2510 - 20Co-solvent effect.
5% HP-β-CD in Water2550 - 150Enhanced solubility through complexation.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol aims to determine the effect of pH on the solubility of this compound.

  • Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Separate the undissolved solid by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot the solubility as a function of pH to identify the optimal pH range for solubilization.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol details the use of a co-solvent to improve the solubility of this compound in an aqueous buffer.

  • Select a biocompatible co-solvent in which the compound is soluble (e.g., DMSO, ethanol, or PEG 400).

  • Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, and 10% v/v in your primary assay buffer).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Equilibrate the samples as described in the pH adjustment protocol (Protocol 1, step 3).

  • Separate the undissolved solid (Protocol 1, step 4).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate (Protocol 1, step 5).

  • Determine the optimal co-solvent concentration that provides the desired solubility without adversely affecting the experimental system.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol describes the use of cyclodextrins to form inclusion complexes and enhance the aqueous solubility of this compound.

  • Choose a suitable cyclodextrin , such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used for its low toxicity.

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples by stirring or shaking at a constant temperature for 24-48 hours.

  • Separate the undissolved solid (Protocol 1, step 4).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate (Protocol 1, step 5).

  • Plot the compound's solubility against the cyclodextrin concentration to determine the effectiveness of the complexation.

Visualizations

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Check Stock Solution (Clarity, Freeze-Thaw) Start->Check_Stock Check_Dilution Review Dilution Process (Solvent Shock, Concentration) Start->Check_Dilution Check_Incubation Examine Incubation Conditions (Temperature, Time, pH) Start->Check_Incubation Solution_Stock Optimize Stock: - Aliquot - Use Anhydrous DMSO - Warm before use Check_Stock->Solution_Stock Solution_Dilution Optimize Dilution: - Lower Concentration - Slow Addition - Pre-warm Buffer Check_Dilution->Solution_Dilution Solution_Incubation Optimize Incubation: - Stable Temperature - Buffered Media - Test Stability Check_Incubation->Solution_Incubation Further_Strategies Consider Advanced Strategies Solution_Stock->Further_Strategies Solution_Dilution->Further_Strategies Solution_Incubation->Further_Strategies pH_Adjustment pH Adjustment Further_Strategies->pH_Adjustment Co_Solvent Co-solvents Further_Strategies->Co_Solvent Cyclodextrin Cyclodextrins Further_Strategies->Cyclodextrin

Caption: Troubleshooting workflow for precipitation issues.

Solubility_Enhancement_Logic Start Poor Aqueous Solubility of This compound Is_Ionizable Is the compound ionizable? Start->Is_Ionizable pH_Adjust Use pH Adjustment Is_Ionizable->pH_Adjust Yes Use_CoSolvent Use Co-solvents (e.g., DMSO, Ethanol) Is_Ionizable->Use_CoSolvent No Is_Assay_Compatible Is the required pH compatible with the assay? pH_Adjust->Is_Assay_Compatible Is_Assay_Compatible->Use_CoSolvent No Success Solubility Improved Is_Assay_Compatible->Success Yes Is_CoSolvent_Compatible Is the co-solvent concentration compatible with the assay? Use_CoSolvent->Is_CoSolvent_Compatible Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Is_CoSolvent_Compatible->Use_Cyclodextrin No Is_CoSolvent_Compatible->Success Yes Combine_Methods Combine Methods (e.g., pH + Co-solvent) Is_CoSolvent_Compatible->Combine_Methods Partially Use_Cyclodextrin->Success Combine_Methods->Success

Caption: Logical flow for selecting a solubility enhancement method.

Technical Support Center: Optimizing Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of N-substituted pyrazolo[3,4-d]pyrimidines?

A1: The main challenge arises from the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole moiety of the pyrazolo[3,4-d]pyrimidine core.[1] During N-alkylation or N-arylation reactions, both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate.[1] Achieving high regioselectivity is crucial for ensuring the synthesis of the desired biologically active isomer.

Q2: What are the key factors that control regioselectivity in the N-alkylation of pyrazolo[3,4-d]pyrimidines?

A2: The regiochemical outcome of N-alkylation is determined by a complex interplay of several factors:

  • Steric Effects: The steric hindrance caused by substituents on the pyrazolo[3,4-d]pyrimidine core and the bulkiness of the alkylating agent are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the heterocyclic ring system can alter the nucleophilicity of the N1 and N2 atoms, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, and reaction temperature can dramatically influence the regioselectivity.[1][2] For instance, different base-solvent combinations can favor the formation of one isomer over the other.

  • Nature of the Alkylating Agent: The reactivity and structure of the electrophile are also critical.[1]

Q3: How can I confirm the regiochemical outcome of my synthesis?

A3: The most common and reliable methods for determining the structure of the resulting regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Techniques such as 1D and 2D NMR (e.g., NOESY, HMBC) can help in the unambiguous assignment of the alkyl group to either the N1 or N2 position.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired N-Alkylated Product

  • Potential Cause: Incomplete deprotonation of the pyrazolo[3,4-d]pyrimidine starting material, leading to low nucleophilicity.

  • Troubleshooting Steps:

    • Evaluate the Base: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.[2]

    • Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent like DMF, THF, or DMSO. The choice of solvent can significantly impact the reaction rate and yield.[3]

    • Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.[3]

    • Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature and monitoring the reaction progress by TLC or LC-MS.[4]

Issue 2: Poor Regioselectivity (Formation of a Mixture of N1 and N2 Isomers)

  • Potential Cause: The reaction conditions used do not sufficiently differentiate between the two nitrogen atoms of the pyrazole ring.

  • Troubleshooting Steps:

    • Modify the Base and Solvent System: The choice of base and solvent is one of the most powerful tools to control regioselectivity. For example, using NaH in THF often favors N1-alkylation, whereas other conditions might favor the N2 isomer.[1][2] It is recommended to screen a variety of base-solvent combinations.

    • Alter the Reaction Temperature: In some cases, the ratio of isomers can be influenced by the reaction temperature. Running the reaction at a lower temperature may increase selectivity.

    • Change the Alkylating Agent: If possible, using a bulkier alkylating agent can increase steric hindrance at one of the nitrogen atoms, thereby favoring alkylation at the other, less hindered position.[1]

    • Protecting Group Strategy: For complex syntheses, it may be necessary to employ a protecting group strategy to block one of the nitrogen atoms, perform the alkylation, and then deprotect to obtain the desired single regioisomer.

Issue 3: Difficulty in Separating the N1 and N2 Regioisomers

  • Potential Cause: The two regioisomers have very similar polarities, making them difficult to separate by standard column chromatography.

  • Troubleshooting Steps:

    • Optimize Column Chromatography: Experiment with different solvent systems (eluents) for flash column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can sometimes improve separation.

    • Alternative Chromatography Techniques: Consider using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for more challenging separations.

    • Derivatization: In some cases, it may be possible to selectively react one of the isomers to form a derivative with a different polarity, which can then be more easily separated.

    • Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent system.

Data Presentation

The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The following table provides an illustrative summary of how the choice of base and solvent can influence the N1/N2 product ratio for a generic pyrazole system. Actual ratios for pyrazolo[3,4-d]pyrimidines will depend on the specific substrate and electrophile.

EntryBaseSolventTemperature (°C)N1:N2 Ratio (Illustrative)
1K₂CO₃DMF80Mixture (e.g., 1:1)
2NaHTHF25N1 selective (e.g., >10:1)
3Cs₂CO₃Acetonitrile60Often N1 selective
4t-BuOKt-BuOH80Can favor N2 in some cases

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of a Pyrazolo[3,4-d]pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazolo[3,4-d]pyrimidine starting material (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated regioisomer.

Visualizations

experimental_workflow start Start: Pyrazolo[3,4-d]pyrimidine dissolve Dissolve in Anhydrous Solvent (e.g., THF) start->dissolve deprotonate Deprotonate with Base (e.g., NaH at 0°C) dissolve->deprotonate add_alkylating_agent Add Alkylating Agent (e.g., Alkyl Halide) deprotonate->add_alkylating_agent monitor Monitor Reaction (TLC/LC-MS) add_alkylating_agent->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify (Column Chromatography) workup->purify product Isolated N1- or N2- Regioisomer purify->product

Caption: General experimental workflow for N-alkylation.

troubleshooting_workflow start Poor Regioselectivity (N1/N2 Mixture) screen_solvents Screen Solvents (e.g., THF, DMF, Acetonitrile) start->screen_solvents Step 1 screen_bases Screen Bases (e.g., NaH, K2CO3, Cs2CO3) screen_solvents->screen_bases Step 2 adjust_temp Adjust Temperature (Lower for more selectivity) screen_bases->adjust_temp Step 3 change_electrophile Use Bulkier Alkylating Agent adjust_temp->change_electrophile Step 4 result Optimized Regioselectivity change_electrophile->result

Caption: Troubleshooting poor regioselectivity.

References

Troubleshooting pyrazolo[3,4-d]pyrimidine nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the nucleophilic substitution of pyrazolo[3,4-d]pyrimidines, a critical reaction in the synthesis of many therapeutic agents.

Troubleshooting Guide

This guide addresses common challenges encountered during the nucleophilic substitution of pyrazolo[3,4-d]pyrimidines, offering potential causes and solutions in a question-and-answer format.

Question: Why is my nucleophilic substitution reaction showing low to no conversion of the starting material?

Answer:

Low or no conversion in these reactions can stem from several factors. Firstly, the reactivity of the leaving group at the C4 or C6 position of the pyrazolo[3,4-d]pyrimidine core is paramount. Halogens, particularly chlorine, are common leaving groups, and their reactivity can be influenced by the electronic properties of the scaffold. Secondly, the nucleophilicity of the incoming nucleophile plays a crucial role. Sterically hindered or electronically poor nucleophiles may exhibit sluggish reactivity. Lastly, the reaction conditions, including solvent, temperature, and the presence of a suitable base, must be optimized.

Troubleshooting Workflow: Low Reaction Conversion

G start Low/No Conversion check_leaving_group Assess Leaving Group (e.g., Cl, Br, I) start->check_leaving_group check_nucleophile Evaluate Nucleophile (Steric/Electronic Effects) start->check_nucleophile check_conditions Review Reaction Conditions (Solvent, Temp, Base) start->check_conditions solution_leaving_group Consider a More Reactive Leaving Group (e.g., Iodo-) check_leaving_group->solution_leaving_group solution_nucleophile Use a Stronger Nucleophile or Add an Activator check_nucleophile->solution_nucleophile solution_conditions Optimize Conditions: - Increase Temperature - Screen Solvents (e.g., DMF, DMSO) - Choose a Suitable Base (e.g., DIEA) check_conditions->solution_conditions end Improved Conversion solution_leaving_group->end solution_nucleophile->end solution_conditions->end

Caption: Troubleshooting flowchart for low reaction conversion.

Question: My reaction is producing multiple products, leading to a complex mixture and difficult purification. What are the likely side reactions?

Answer:

The formation of multiple products often indicates competing side reactions. One common issue is di-substitution, especially if there are multiple reactive sites on the pyrazolo[3,4-d]pyrimidine core. Another possibility is reaction at an alternative nucleophilic site on the substrate, such as a nitrogen atom on the pyrazole ring, which can lead to isomeric byproducts. Additionally, if the nucleophile itself has multiple nucleophilic centers, this can result in a mixture of regioisomers. Careful control of stoichiometry and reaction temperature can help to minimize these side reactions.

Logical Relationship: Potential Side Reactions

G main_reaction Desired Nucleophilic Substitution complex_mixture Complex Product Mixture main_reaction->complex_mixture Desired Path side_reaction_1 Di-substitution side_reaction_1->complex_mixture Undesired Path side_reaction_2 N-Alkylation of Pyrazole Ring side_reaction_2->complex_mixture Undesired Path side_reaction_3 Reaction at Alternative Nucleophilic Site of Nucleophile side_reaction_3->complex_mixture Undesired Path

Caption: Common side reactions in pyrazolo[3,4-d]pyrimidine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common leaving groups used for nucleophilic substitution on pyrazolo[3,4-d]pyrimidines, and how do they compare in reactivity?

A1: Halogens are the most frequently employed leaving groups. Their reactivity generally follows the order: I > Br > Cl. While chloro-substituted pyrazolo[3,4-d]pyrimidines are often more readily available, iodo- or bromo-analogs may be necessary for less reactive nucleophiles.

Leaving GroupRelative ReactivityCommon Precursor
Chloro (Cl)GoodDichloro-pyrazolo[3,4-d]pyrimidine
Bromo (Br)BetterDibromo-pyrazolo[3,4-d]pyrimidine
Iodo (I)BestDiiodo-pyrazolo[3,4-d]pyrimidine

Q2: Which solvents and bases are typically recommended for these reactions?

A2: The choice of solvent and base is critical for reaction success. Polar aprotic solvents are generally preferred as they can solvate the ions involved without participating in the reaction. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). The base is chosen to deprotonate the nucleophile without causing unwanted side reactions. Tertiary amines, such as diisopropylethylamine (DIEA) and triethylamine (TEA), are frequently used. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective.

SolventDielectric ConstantBoiling Point (°C)Notes
DMF37153Good for a wide range of temperatures.
DMSO47189Can facilitate reactions with less reactive nucleophiles.
ACN3682Lower boiling point, easier to remove post-reaction.

Q3: How does the substitution pattern on the pyrazole ring affect the reactivity of the C4 and C6 positions?

A3: The electronic nature of the substituent on the pyrazole ring can significantly influence the electrophilicity of the C4 and C6 positions of the pyrimidine ring. Electron-withdrawing groups on the pyrazole ring will generally increase the reactivity of the pyrimidine core towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. Conversely, electron-donating groups may decrease reactivity.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of a 4-Chloro-pyrazolo[3,4-d]pyrimidine:

  • Reaction Setup: To a solution of the 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, 0.1 M), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., DIEA, 2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyrazolo[3,4-d]pyrimidine.

Signaling Pathway Context

Pyrazolo[3,4-d]pyrimidines are a well-established class of kinase inhibitors. Their efficacy often stems from their ability to mimic the purine core of ATP and bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. This inhibition can modulate downstream signaling pathways implicated in diseases such as cancer.

Simplified Kinase Inhibition by a Pyrazolo[3,4-d]pyrimidine

G cluster_kinase Kinase atp_binding_site ATP Binding Site product Phosphorylated Product atp_binding_site->product Phosphorylates Substrate substrate_binding_site Substrate Binding Site atp ATP atp->atp_binding_site Binds inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->atp_binding_site Competitively Binds substrate Substrate substrate->substrate_binding_site Binds downstream Downstream Signaling product->downstream

Caption: Competitive inhibition of a kinase by a pyrazolo[3,4-d]pyrimidine.

Overcoming poor cell permeability of pyrazolo[3,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This resource provides troubleshooting guidance and answers to frequently asked questions related to a common challenge with this class of molecules: poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazolo[3,4-d]pyrimidine compounds exhibit poor cell permeability?

A1: Pyrazolo[3,4-d]pyrimidines are a class of compounds with promising activity as kinase inhibitors, but often suffer from suboptimal aqueous solubility and consequently, poor cell permeability.[1][2][3] This is a critical issue as it can lead to a disconnect between high potency in biochemical assays and low efficacy in cell-based and in vivo models.[4] The pyrazolo[3,4-d]pyrimidine scaffold, while an effective mimic of the adenine ring of ATP for kinase binding, can contribute to physicochemical properties that are not favorable for passive diffusion across the lipid bilayers of cell membranes.[4] Key factors influencing this include the compound's polarity, molecular weight, and the number of hydrogen bond donors and acceptors.

Q2: My compound is highly active against its target kinase in an enzymatic assay but shows no activity in a cell-based assay. What is the likely cause?

A2: A significant drop in activity when moving from a biochemical to a cell-based assay is a classic indicator of poor cell permeability.[4][5] The compound is likely unable to reach its intracellular target at a high enough concentration to exert its effect. Other potential causes could be that the compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell, or rapid intracellular metabolism.[6][7]

Q3: What are the primary strategies to improve the cell permeability of pyrazolo[3,4-d]pyrimidine compounds?

A3: There are several established strategies to enhance the cell permeability of these compounds:

  • Prodrug Approach: This involves chemically modifying the parent drug to create a more permeable version (the prodrug) that, once inside the cell, is metabolized back to the active drug.[1][2][3] This is a widely successful strategy for this class of compounds.[1][2]

  • Structural Modification: Systematically altering the chemical structure of the compound through medicinal chemistry efforts can improve its physicochemical properties. This can involve adding or modifying functional groups to decrease polarity or increase lipophilicity.[8]

  • Formulation Strategies: For in vivo applications, formulating the compound with solubility-enhancing excipients or encapsulating it in nanosystems like liposomes or albumin nanoparticles can improve its bioavailability.[9][10]

Q4: What initial experiments should I perform to assess the permeability of my compounds?

A4: Two widely used in vitro assays are recommended for an initial assessment of permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[11][12] It is a cost-effective way to predict passive permeability.[11][13]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[14] It provides a more comprehensive picture of permeability by accounting for both passive diffusion and active transport processes, including efflux.[14][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.

Problem 1: Low Permeability Observed in PAMPA Assay

Your pyrazolo[3,4-d]pyrimidine compound shows a low apparent permeability coefficient (Papp) in the PAMPA assay, suggesting poor passive diffusion.

Troubleshooting Workflow

Caption: Workflow for troubleshooting low passive permeability.

Recommended Actions:
  • Analyze Physicochemical Properties: Evaluate your compound against Lipinski's Rule of Five. High molecular weight, a high number of hydrogen bond donors/acceptors, and low lipophilicity are common culprits.

  • Structural Modification:

    • Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl or aryl groups) to increase the LogP value.

    • Reduce Polarity: Mask polar functional groups (e.g., -OH, -NH2) through esterification or other derivatizations.

  • Prodrug Strategy: Consider synthesizing a prodrug by adding a lipophilic moiety that can be cleaved enzymatically inside the cell to release the active compound.

Problem 2: High Efflux Ratio in Caco-2 Assay

Your compound shows good permeability from the apical to the basolateral side (Papp A-B) but much higher permeability in the reverse direction (Papp B-A), resulting in an efflux ratio (Papp B-A / Papp A-B) greater than 2.

Signaling Pathway Context

Pyrazolo[3,4-d]pyrimidines often act as ATP-competitive kinase inhibitors, targeting pathways crucial for cell proliferation and survival. However, their access to these intracellular kinases can be blocked by efflux pumps like P-glycoprotein (P-gp), which is an ATP-binding cassette (ABC) transporter.

G Efflux Pump Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (Efflux Pump) Compound_out Pyrazolo[3,4-d]pyrimidine (Extracellular) Pgp->Compound_out Active Efflux ADP ADP + Pi Pgp->ADP Compound_in Compound (Intracellular) Compound_out->Compound_in Passive Diffusion Compound_in->Pgp Target Intracellular Kinase Target (e.g., Src, Abl) Compound_in->Target Inhibition ATP ATP ATP->Pgp

Caption: Active efflux of a compound by P-glycoprotein.

Recommended Actions:
  • Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[6] A significant reduction in the efflux ratio will confirm that your compound is a P-gp substrate.

  • Structural Modifications to Evade Efflux:

    • Reduce P-gp Recognition Motifs: Analyze the structure for common P-gp substrate features (e.g., aromatic rings, hydrogen bond acceptors) and attempt to modify them without losing kinase inhibitory activity.

    • Increase Intracellular Trapping: Design modifications that lead to the compound being "trapped" inside the cell, for instance, by acquiring a charge at intracellular pH.

  • Co-administration with an Efflux Inhibitor: For in vivo studies, co-dosing with a P-gp inhibitor could be a viable strategy, although this can lead to complex drug-drug interactions.

Data Presentation

Table 1: Permeability Data for Parent Drug vs. Prodrug

This table illustrates the successful application of a prodrug strategy to improve the physicochemical properties and permeability of pyrazolo[3,4-d]pyrimidine compounds.

CompoundTypeWater Solubility (µg/mL)PAMPA Papp (10⁻⁶ cm/s)
Drug 1 Parent< 10.2 ± 0.1
Prodrug 1a Prodrug150 ± 125.8 ± 0.4
Drug 2 Parent< 10.5 ± 0.2
Prodrug 2a Prodrug210 ± 188.2 ± 0.6

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1][2][3]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the key steps for assessing the passive permeability of your compounds.[11][15]

Objective: To determine the apparent permeability coefficient (Papp) of a compound through a lipid-infused artificial membrane, simulating passive diffusion across a biological barrier.[12]

Materials:

  • 96-well filter plates (Donor plate)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Membrane Coating: Carefully apply 5 µL of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 200 µL of PBS (pH 7.4).

  • Prepare Donor Solutions: Prepare the test compound solutions by diluting the DMSO stock into PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in acceptor well

    • [C]eq = Equilibrium concentration

Interpretation of Results:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Medium Permeability: Papp = 1 - 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general overview of the Caco-2 assay for assessing both passive and active transport.[14][16][17]

Objective: To measure the rate of transport of a compound across a monolayer of human Caco-2 cells, providing an in vitro model for human intestinal absorption and efflux.[14][17]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • TEER meter

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[6] Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Prepare Dosing Solutions: Prepare dosing solutions of the test compound in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM).

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber. This is done to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Interpretation of Results:

  • An ER > 2 suggests the compound is a substrate for active efflux.[6]

  • The A to B Papp value provides an estimate of the compound's absorptive permeability.

References

Technical Support Center: HPLC Separation of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its potential impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I seeing poor resolution between the main peak and an impurity?

Answer:

Poor resolution between this compound and its impurities can be caused by several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Resolution

Troubleshooting_Poor_Resolution start Poor Resolution Observed check_method Verify Method Parameters (Mobile Phase, Flow Rate, Column) start->check_method optimize_mobile_phase Optimize Mobile Phase check_method->optimize_mobile_phase adjust_organic Adjust Organic Content (e.g., decrease acetonitrile) optimize_mobile_phase->adjust_organic Selectivity Issue? change_ph Modify Mobile Phase pH (e.g., adjust formic/phosphoric acid conc.) optimize_mobile_phase->change_ph Ionization Issue? change_column Consider a Different Column optimize_mobile_phase->change_column No Improvement end_resolved Resolution Improved adjust_organic->end_resolved change_ph->end_resolved different_phase Try a different stationary phase (e.g., Phenyl, Cyano) change_column->different_phase Selectivity Issue? smaller_particles Use a column with smaller particles (e.g., sub-2 µm for UHPLC) change_column->smaller_particles Efficiency Issue? different_phase->end_resolved end_unresolved Issue Persists - Contact Support different_phase->end_unresolved smaller_particles->end_resolved smaller_particles->end_unresolved

Caption: Troubleshooting workflow for poor HPLC resolution.

To improve resolution, consider the following:

  • Mobile Phase Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile) percentage will increase retention times and may improve the separation of closely eluting peaks.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its impurities, thereby altering their retention and selectivity. Adjusting the concentration of the acid modifier (formic acid or phosphoric acid) can be beneficial.

  • Column Efficiency: Using a longer column or a column with a smaller particle size (e.g., transitioning to UHPLC) increases the number of theoretical plates and can enhance resolution.

  • Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry (e.g., from C18 to a phenyl or cyano column) can alter the selectivity of the separation.

Question: My main peak is tailing. What are the possible causes and solutions?

Answer:

Peak tailing for a basic compound like this compound in reversed-phase HPLC is a common issue.

Logical Relationship of Peak Tailing Causes

Peak_Tailing_Causes peak_tailing Peak Tailing secondary_interactions Secondary Silanol Interactions peak_tailing->secondary_interactions column_overload Column Overload peak_tailing->column_overload extracolumn_volume Extra-Column Volume peak_tailing->extracolumn_volume column_degradation Column Degradation peak_tailing->column_degradation

Caption: Common causes of peak tailing in HPLC.

Here are the primary causes and their solutions:

  • Secondary Interactions: The basic amine groups on your molecule can interact with acidic silanol groups on the silica-based stationary phase.

    • Solution: Lower the mobile phase pH to around 3 or below using an acid like formic acid or phosphoric acid to protonate the silanol groups. Using a base-deactivated or end-capped column is also highly recommended.

  • Column Overload: Injecting too much sample mass can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Dead Volume: Excessive volume in tubing and connections can cause band broadening and tailing.

    • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter, especially for UHPLC systems.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect your analytical column. If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound?

A1: A good starting point is a reversed-phase method.[1] A typical method would use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with a small amount of acid modifier.[1]

Q2: What are the likely impurities I should be looking for?

A2: Based on typical synthetic routes for pyrazolopyrimidines, potential impurities could include unreacted starting materials, intermediates, and byproducts. For example, if the synthesis involves a chloropyrimidine intermediate, this could be a potential process-related impurity.

Q3: Can I use a mass spectrometer (MS) with this method?

A3: Yes, this method is compatible with mass spectrometry. For MS detection, it is recommended to use a volatile mobile phase modifier like formic acid instead of phosphoric acid.[1]

Q4: How can I speed up my analysis time?

A4: To reduce the analysis time, you can use a shorter column, a column with smaller particles (UHPLC), or a faster flow rate.[1] You can also consider using a gradient elution method.

Experimental Protocol

Below is a detailed experimental protocol for the HPLC separation of this compound and its impurities.

Experimental Workflow

Experimental_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample equilibrate_system Equilibrate HPLC System prep_sample->equilibrate_system inject_sample Inject Sample equilibrate_system->inject_sample acquire_data Acquire Data inject_sample->acquire_data process_data Process Chromatogram (Integrate Peaks, Calculate Purity) acquire_data->process_data end End process_data->end

References

Challenges in the scale-up synthesis of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A prevalent industrial approach involves a two-step synthesis. The first step is the formation of the key intermediate, 3-amino-4-cyanopyrazole. This is often achieved by reacting hydrazine hydrate with (ethoxymethylene)malononitrile.[1] The second step is the cyclization of 3-amino-4-cyanopyrazole with a suitable reagent to form the pyrimidine ring. For the synthesis of the closely related compound allopurinol, formamide is heated with the pyrazole intermediate to form the pyrimidin-4-ol ring system.[2] For the target molecule, a similar cyclization with an appropriate C1 source would be employed, followed by amination if necessary.

Q2: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?

A2: The key reagents of concern during scale-up are hydrazine hydrate and formamide.

  • Hydrazine Hydrate: This reagent is a suspected human carcinogen and is highly reactive. It should be handled in a well-ventilated area or a closed system. Anhydrous hydrazine is potentially explosive, so it is crucial to use its hydrate form.[3] Proper personal protective equipment (PPE), including gloves and eye protection, is mandatory. Storage should be in tightly sealed containers in a dry, well-ventilated area.[4]

  • Formamide: Formamide is a reproductive hazard and a suspected teratogen.[5] It can be absorbed through the skin. At temperatures above 180°C, it decomposes to produce toxic and corrosive gases, including ammonia and hydrogen cyanide.[1] This is a critical consideration as the cyclization step is often performed at elevated temperatures.[2] The use of a closed reaction system with efficient off-gas scrubbing is highly recommended. Formamide is also incompatible with strong oxidizers, acids, and bases.[6]

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress. A reverse-phase (RP) HPLC method using an acetonitrile/water mobile phase with a phosphoric acid or formic acid modifier can be used to separate the starting materials, intermediates, and the final product. This method is scalable and can also be adapted for impurity profiling and purification.[7]

Q4: What are the potential challenges related to the crystallization and isolation of the final product?

A4: During the scale-up of active pharmaceutical ingredient (API) crystallization, several challenges can arise. For pyrazolo[3,4-d]pyrimidine derivatives, polymorphism (the existence of different crystal forms) can be a concern, which affects the drug's physical properties like solubility and bioavailability. The choice of solvent and the cooling rate are critical factors in controlling the crystalline form. "Oiling out," where the product separates as a liquid instead of a solid, can also occur if the supersaturation is too high or if the solvent system is not optimal. Seeding the crystallization with crystals of the desired form can help to control polymorphism and particle size.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step Incomplete reaction due to insufficient temperature or reaction time.Carefully monitor the reaction temperature to ensure it reaches the optimal point for cyclization (e.g., 180-190°C as used for allopurinol synthesis).[2] Extend the reaction time and monitor by HPLC until the starting material is consumed.
Side reactions due to overheating or prolonged reaction time.Implement precise temperature control. Avoid localized overheating, which can be an issue in large reactors. Once the reaction is complete based on HPLC analysis, proceed with the work-up promptly.
High Levels of Impurities Formation of byproducts from side reactions. For instance, in related syntheses, impurities can arise from reactions with intermediates or reagents.An impurity profile should be established using HPLC-MS. For allopurinol, a known impurity is Allopurinol Related Compound C, which can be formed from side reactions involving formamide and hydrazine.[5][8] Understanding the structure of impurities can help in modifying the reaction conditions to minimize their formation.
Inefficient purification.The HPLC method described for the analysis of this compound is scalable for preparative separation to isolate impurities.[7] Recrystallization from a suitable solvent system is also a crucial step for purification.
Poor Product Quality (e.g., color, crystallinity) Presence of colored impurities from degradation of starting materials or product.Ensure high purity of starting materials. The use of activated carbon during work-up or recrystallization can help in removing colored impurities.
Uncontrolled crystallization leading to poor crystal form or particle size.Develop a robust crystallization protocol. This includes identifying the optimal solvent system, controlling the cooling rate, and using seeding strategies. This is critical for ensuring consistent product quality.[9]
Thermal Runaway Risk The cyclization step is often highly exothermic and conducted at high temperatures.A thorough thermal hazard evaluation of the reaction mixture is essential. This can be done using techniques like reaction calorimetry (RC1) and adiabatic calorimetry to determine the maximum temperature of the synthesis reaction (MTSR) and the potential for thermal runaway.[10][11] Ensure that the cooling capacity of the reactor is sufficient to handle the heat generated during the reaction.

Experimental Protocols

General Synthesis of Pyrazolo[3,4-d]pyrimidine Core (adapted from Allopurinol Synthesis)

This protocol is a general guideline based on the synthesis of the closely related compound, allopurinol, and should be optimized for the synthesis of this compound.

  • Hydrolysis of 3-amino-4-cyanopyrazole: The nitrile group of 3-amino-4-cyanopyrazole is hydrolyzed using concentrated sulfuric acid to yield 3-amino-4-pyrazolecarboxamide, which is often isolated as its sulfate salt.[2]

  • Cyclization: The 3-amino-4-pyrazolecarboxamide sulfate salt is heated with formamide at 180-190°C for approximately 45 minutes.[2]

  • Work-up and Isolation: The reaction mixture is cooled and diluted with cold water. The precipitated crude product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from water or another suitable solvent.[2]

HPLC Analysis and Purification Method

This method is scalable for both analytical and preparative purposes.[7]

Parameter Condition
Column Newcrom R1 HPLC column
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid. For Mass-Spec (MS) compatibility, replace phosphoric acid with formic acid.
Detection UV, MS
Application Analytical monitoring, impurity profiling, and preparative separation for purification.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction_completion Check Reaction Completion via HPLC start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes increase_temp_time Increase Temperature/Time incomplete->increase_temp_time check_side_products High Level of Side Products? complete->check_side_products increase_temp_time->check_reaction_completion optimize_conditions Optimize Conditions (Lower Temp, Shorter Time) check_side_products->optimize_conditions Yes workup_issue Investigate Work-up & Isolation Procedure check_side_products->workup_issue No final_product Improved Yield optimize_conditions->final_product workup_issue->final_product

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis

synthesis_workflow start Starting Materials (Hydrazine Hydrate, Malononitrile derivative) step1 Step 1: Synthesis of 3-amino-4-cyanopyrazole start->step1 intermediate Intermediate: 3-amino-4-cyanopyrazole step1->intermediate step2 Step 2: Cyclization (e.g., with Formamide at high temp) intermediate->step2 crude_product Crude Product step2->crude_product purification Purification (Recrystallization, Chromatography) crude_product->purification final_product Final Product: This compound purification->final_product

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting NMR spectra for substituted pyrazolopyrimidines.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.

Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region

  • Question: My ¹H NMR spectrum of a polysubstituted pyrazolopyrimidine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.5 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?

  • Answer: Signal overlap in the aromatic region is a common challenge. Several strategies can be employed to resolve these signals:

    • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, often resolving the overlapping multiplets.

    • Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent. Re-running the sample in a different deuterated solvent, such as benzene-d₆ or DMSO-d₆, can alter the positions of the signals enough to resolve the overlap.[1]

    • Utilize 2D NMR: Two-dimensional techniques are essential for deciphering complex regions. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are spin-coupled, allowing you to trace the connectivity within a spin system even if the signals are crowded.[2][3][4] For more complex systems, a TOCSY (Total Correlation Spectroscopy) experiment can reveal correlations between all protons within a spin system, not just those directly coupled.[2]

Issue 2: Ambiguous Isomer Identification

  • Question: My reaction could produce multiple isomers (e.g., N-alkylation at different nitrogen atoms), and the 1D NMR is insufficient to distinguish between them. How can I determine the correct structure?

  • Answer: Distinguishing between isomers often requires establishing through-bond and through-space correlations that are unique to each possibility.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for isomer determination. It shows correlations between protons and carbons over 2-4 bonds. By identifying long-range correlations from a specific proton (e.g., on a substituent) to carbons within the pyrazolopyrimidine core, you can unambiguously determine the point of attachment.[2][5][6][7] For example, a correlation from an N-CH₃ group's protons to a specific pyrazole or pyrimidine carbon can confirm the substitution site.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are J-coupled.[8][9] By observing a NOE cross-peak between a proton on a substituent and a proton on the heterocyclic core, you can confirm their spatial proximity and thus verify the isomeric structure.[10]

Issue 3: Difficulty Assigning Quaternary Carbons

  • Question: I cannot assign the quaternary (non-protonated) carbons of the pyrazolopyrimidine ring system. They are absent in my DEPT and HSQC spectra.

  • Answer: Quaternary carbons do not have directly attached protons and therefore will not show signals in DEPT-135 or HSQC experiments. The primary method for their assignment is the HMBC experiment.[11] By analyzing the 2- and 3-bond correlations from assigned protons to the quaternary carbons, you can confidently determine their chemical shifts. For instance, the proton at C6 of a pyrazolo[3,4-d]pyrimidine will typically show an HMBC correlation to the quaternary carbons at C7a and C3a.[5]

Issue 4: Broad or Disappearing NH/OH Proton Signals

  • Question: I have a very broad signal, or a signal is missing entirely, which I believe corresponds to an N-H or O-H proton. How can I confirm this?

  • Answer: Protons on heteroatoms are exchangeable and their appearance is often concentration, temperature, and solvent dependent.

    • D₂O Exchange: The definitive test is to add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. If the signal is from an NH or OH group, the proton will exchange with deuterium, causing the peak to disappear or significantly diminish in intensity.[1]

    • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes sharpen broad exchangeable proton signals by slowing down the exchange rate and reducing quadrupolar broadening from the nitrogen atom.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical ¹H and ¹³C chemical shift ranges for protons on a pyrazolopyrimidine ring?

    • A1: Chemical shifts are highly dependent on the specific pyrazolopyrimidine isomer (e.g., pyrazolo[3,4-d]-, pyrazolo[1,5-a]-) and the electronic nature of the substituents. However, some general trends can be observed. Protons on the pyrimidine ring are typically more deshielded (further downfield) than those on the pyrazole ring due to the presence of two electronegative nitrogen atoms. The tables below provide a summary of typical ranges.[5][12][13]

  • Q2: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C chemical shifts?

    • A2:

      • Electron-Donating Groups (EDGs) such as -NH₂, -OR, or alkyl groups increase the electron density in the ring system. This shields the nuclei, causing their corresponding NMR signals to shift upfield (to a lower ppm value).[14]

      • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -SO₂R decrease the ring's electron density. This deshields the nuclei, causing their signals to shift downfield (to a higher ppm value).[14]

  • Q3: When should I use advanced 2D NMR techniques?

    • A3: While 1D ¹H and ¹³C NMR provide foundational information, 2D NMR is indispensable when the 1D spectra are too complex, contain significant signal overlap, or when unambiguous structural confirmation is required. You should use 2D NMR to:

      • Establish proton-proton connectivities (COSY ).

      • Correlate protons to their directly attached carbons (HSQC ).

      • Assign quaternary carbons and connect molecular fragments (HMBC ).

      • Determine stereochemistry and differentiate between isomers (NOESY/ROESY ).

Data Presentation

Quantitative NMR Data Summary

The following tables summarize typical chemical shift ranges observed for pyrazolopyrimidine cores. Note that these are approximate ranges and can vary significantly based on substitution.

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Substituted Pyrazolopyrimidines

Proton PositionPyrazolo[3,4-d]pyrimidinePyrazolo[1,5-a]pyrimidineNotes
Pyrazole-H8.0 - 8.86.5 - 8.5Highly sensitive to substituents on the pyrazole ring.
Pyrimidine-H8.3 - 9.58.5 - 9.3Generally downfield due to two N atoms.
NH (Amine/Amide)5.0 - 12.05.0 - 12.0Often broad; position is solvent and concentration dependent.
CH₃2.3 - 2.82.3 - 2.8Typical range for methyl groups on the heterocyclic core.

Data compiled from multiple sources, including[5][12][13].

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Substituted Pyrazolopyrimidines

Carbon PositionPyrazolo[3,4-d]pyrimidinePyrazolo[1,5-a]pyrimidineNotes
Pyrazole-CH130 - 145100 - 115
Pyrimidine-CH150 - 165145 - 155
Quaternary C (Bridgehead)150 - 160145 - 155e.g., C3a and C7a.
Quaternary C (Substituted)95 - 16095 - 160Highly variable depending on the attached group.

Data compiled from multiple sources, including[5][12][13].

Experimental Protocols

Protocol 1: General Sample Preparation
  • Dissolve Sample: Accurately weigh 5-10 mg of the purified pyrazolopyrimidine compound for ¹H NMR (15-25 mg for ¹³C and 2D NMR) and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Filter the solution if necessary to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.

  • Add Standard: If quantitative analysis is needed, add an internal standard. For routine characterization, the residual solvent peak is often used as a reference (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm). Tetramethylsilane (TMS) can be added for a 0.00 ppm reference.

Protocol 2: Acquiring a ¹H-¹H COSY Spectrum

The COSY (Correlation Spectroscopy) experiment is fundamental for identifying J-coupled protons.[6]

  • Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical linewidths in the 1D ¹H spectrum.

  • Acquisition Parameters (400 MHz):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Acquire at least 256 increments in the indirect dimension (F1).

    • Use 2-8 scans per increment, depending on sample concentration.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform, phase correction, and baseline correction.

Protocol 3: Acquiring a ¹H-¹³C HMBC Spectrum

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical for assigning quaternary carbons and connecting different parts of the molecule.[6]

  • Spectrometer Setup: Follow the setup as for the COSY experiment, ensuring both ¹H and ¹³C channels are properly tuned.

  • Acquisition Parameters (400 MHz):

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected carbon range (e.g., 20-170 ppm).

    • Crucially, set the long-range coupling constant for magnetization transfer (d6 or CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz.

    • The number of scans per increment should be higher than for COSY (e.g., 8, 16, or more) due to lower sensitivity.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in both dimensions).

    • Perform a two-dimensional Fourier transform, phase correction, and referencing.

Visualizations

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis A Acquire 1D ¹H & ¹³C/DEPT Spectra B 1D Spectrum Interpretable? A->B C Overlapping Signals? B->C No Z Structure Elucidated B->Z Yes D Acquire ¹H-¹H COSY/TOCSY C->D Yes F Need C-H Connectivity? C->F No E Assign Spin Systems D->E E->F G Acquire ¹H-¹³C HSQC F->G Yes I Ambiguous Isomerism or Quaternary C's? F->I No H Assign Protonated Carbons G->H H->I J Acquire ¹H-¹³C HMBC I->J Yes K Acquire 2D NOESY/ROESY I->K Yes I->Z No L Assemble Fragments & Confirm Structure J->L K->L L->Z HMBC_Isomer cluster_isomer1 Isomer A (N1-Substituted) cluster_isomer2 Isomer B (N2-Substituted) IsomerA IsomerA ProtonA R-CH₂ Proton C7a C7a ProtonA->C7a 3J correlation C5 C5 ProtonA->C5 3J correlation IsomerB IsomerB ProtonB R-CH₂ Proton C3 C3 ProtonB->C3 3J correlation

References

Minimizing off-target effects of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolopyrimidine compounds in cellular assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing a cellular phenotype that is inconsistent with the known function of its intended target. What could be the reason?

A1: This is a common issue and often points towards off-target effects. The pyrazolo[3,4-d]pyrimidine scaffold is a known "privileged structure" that can bind to the ATP pocket of numerous kinases.[1][2] Therefore, the observed phenotype might be a result of the compound inhibiting one or more unintended kinases. It is also possible that the compound is acting on non-kinase proteins. To troubleshoot this, you should:

  • Perform a kinase selectivity profile: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[3]

  • Use a structurally related, inactive control compound: This can help determine if the observed phenotype is due to the specific chemical structure of your inhibitor.

  • Validate the phenotype with a secondary, structurally distinct inhibitor: If a different inhibitor for your target of interest reproduces the phenotype, it strengthens the evidence for on-target action.

  • Consider non-specific effects: At high concentrations, compounds can cause effects unrelated to specific protein binding, such as cytotoxicity or assay interference.

Q2: How can I differentiate between on-target and off-target effects in my cellular assay?

A2: Several experimental approaches can help you distinguish between on-target and off-target effects:

  • Dose-response analysis: A hallmark of a specific drug effect is a sigmoidal dose-response curve. If the phenotype appears at concentrations significantly different from the IC50 for the intended target, it may be an off-target effect.

  • Target knockdown/knockout experiments: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of your intended target. If the inhibitor no longer produces the phenotype in the knockdown/knockout cells, it is likely an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This method directly measures target engagement in intact cells. A shift in the thermal stability of your target protein upon inhibitor binding provides strong evidence of on-target interaction.

  • Washout experiments: For reversible inhibitors, washing the compound away should lead to a reversal of the phenotype if it is due to a reversible off-target interaction.[4]

Q3: My compound is potent in a biochemical assay but shows much weaker activity in my cellular assay. What could be the problem?

A3: A discrepancy between biochemical and cellular potency is a frequent observation. Several factors can contribute to this:

  • High intracellular ATP concentration: Most kinase inhibitors are ATP-competitive. The ATP concentration in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range), leading to a rightward shift in the IC50 value in cellular assays.

  • Cell permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[5]

  • Plasma protein binding: In cell culture media containing serum, the compound can bind to proteins, reducing its free concentration available to enter the cells and interact with the target.

  • Compound stability: The compound might be rapidly metabolized or degraded within the cell.

Troubleshooting Guides

Problem: Unexpected Cytotoxicity

Symptom: You observe significant cell death at concentrations where the intended target's inhibition is not expected to be lethal.

Troubleshooting Steps:

  • Determine the cytotoxic concentration (CC50): Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which the compound induces 50% cell death.

  • Compare CC50 with on-target IC50: If the CC50 is close to the IC50 for an off-target kinase known to be essential for cell survival, this might be the cause.

  • Use a less toxic analog: If available, test a structurally related analog with a better selectivity profile.

  • Rescue experiment: If you suspect an off-target is responsible for the toxicity, try to "rescue" the cells by overexpressing the off-target or activating its downstream pathway.

Problem: Inconsistent Results Between Experiments

Symptom: The observed cellular phenotype varies significantly between experimental replicates.

Troubleshooting Steps:

  • Verify compound integrity: Ensure the compound has not degraded. Prepare fresh stock solutions and store them appropriately.

  • Standardize cell culture conditions: Use cells at a consistent passage number and confluency.

  • Control for solvent effects: Use a consistent, low percentage of the solvent (e.g., DMSO) in all wells, including controls.

  • Check for compound precipitation: Poorly soluble compounds can precipitate in media, leading to inconsistent effective concentrations. Visually inspect the media for any precipitate.

Data Presentation

Table 1: Comparative Kinase Inhibitory Activity of Pyrazolopyrimidine Analogs

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of selected pyrazolopyrimidine derivatives against a panel of kinases. PP1 and PP2 are structurally related to this compound.

Kinase TargetPP1 IC50 (nM)PP2 IC50 (nM)Lck Inhibitor IC50 (nM)Reference
PTK62305060[4]
Lck54<1[4]
Fyn65-[4]
Src170-70[4]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR cycler), cell lysis (e.g., sonicator), and protein analysis (e.g., Western blotting equipment)

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor or vehicle for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein.

  • Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates target engagement.

Protocol 2: Inhibitor Washout Experiment

This protocol helps to distinguish between reversible and irreversible/covalent inhibition.

Materials:

  • Cultured cells

  • Inhibitor of interest

  • Vehicle control

  • Compound-free cell culture medium

Procedure:

  • Inhibitor Treatment: Treat cells with a saturating concentration of the inhibitor for a defined period (e.g., 1-2 hours).

  • Washout: Aspirate the inhibitor-containing medium. Wash the cells multiple times (e.g., 3 times for 5 minutes each) with pre-warmed, compound-free medium to remove the inhibitor.

  • Incubation: Add fresh, compound-free medium and return the cells to the incubator.

  • Analysis: At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), assess the biological phenotype or the phosphorylation status of the target and downstream effectors.

  • Data Interpretation: If the phenotype or signaling is restored after washout, it suggests reversible inhibition. If the effect persists, it may indicate irreversible or covalent binding.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Problem Unexpected Cellular Phenotype Kinase_Profile Kinase Selectivity Profiling Problem->Kinase_Profile CETSA Cellular Thermal Shift Assay (CETSA) Problem->CETSA Washout Washout Experiment Problem->Washout Knockdown Target Knockdown/Knockout Problem->Knockdown Off_Target Off-Target Effect Identified Kinase_Profile->Off_Target On_Target On-Target Effect Confirmed CETSA->On_Target Washout->On_Target Washout->Off_Target Knockdown->On_Target

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

signaling_pathway cluster_pathway Potential Off-Target Pathways cluster_src On-Target: Src Family Kinases cluster_off_target Potential Off-Targets Pyrazolo 6-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine Src Src Pyrazolo->Src Inhibition ABL ABL Pyrazolo->ABL Potential Off-Target Inhibition mTOR mTOR Pyrazolo->mTOR Potential Off-Target Inhibition EGFR EGFR Pyrazolo->EGFR Potential Off-Target Inhibition Downstream_Src Downstream Signaling (e.g., Proliferation, Survival) Src->Downstream_Src Downstream_Off_Target Unintended Cellular Effects ABL->Downstream_Off_Target mTOR->Downstream_Off_Target EGFR->Downstream_Off_Target

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Crystallization of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound and related small organic molecules.

Q1: What is the most critical first step in developing a crystallization protocol?

The selection of an appropriate solvent system is the most critical factor for successful crystallization. An ideal solvent will dissolve the compound at an elevated temperature but not at room or lower temperatures, allowing for crystal formation upon cooling. For pyrazolopyrimidine derivatives, a good starting point is often a mixture of a polar protic solvent and water. A related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been successfully crystallized from an alcohol/water mixture (1:1).[1]

Q2: My compound is not crystallizing, even after the solution has cooled. What should I do?

If crystals do not form, the solution may not be sufficiently supersaturated. Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites for crystal growth.[2]

  • Seeding: Introduce a "seed crystal" of the solid compound into the cooled solution. This provides a template for other molecules to crystallize upon.[2]

  • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the compound in the solution. This can be done by leaving the flask partially open to the atmosphere or by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution.[2]

  • Reducing Temperature: Further, cool the solution in an ice bath or refrigerator to decrease the solubility of the compound.[2]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, try the following:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to decrease the concentration.

  • Allow the solution to cool much more slowly. Insulating the flask can help with this.

Q4: I obtained crystals, but they are very small or needle-like. How can I grow larger crystals?

The formation of small or needle-like crystals is often a result of rapid crystallization due to a high rate of nucleation. To encourage the growth of larger, higher-quality crystals, the rate of crystallization needs to be slowed down. This can be achieved by:

  • Slower Cooling: Decrease the rate of cooling. For example, instead of placing the flask directly on the benchtop, place it in a warm water bath that is allowed to cool to room temperature slowly.

  • Using a Co-solvent System: Experiment with different solvent mixtures. A solvent in which the compound is slightly more soluble can sometimes promote slower crystal growth.

  • Reducing Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not overly concentrated.

Q5: The yield of my crystallization is very low. How can I improve it?

A low yield can be due to several factors:

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time. Further cooling in an ice bath may help precipitate more material.

  • Excess Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor. If possible, concentrate the mother liquor by evaporating some of the solvent and cool again to recover more product.

  • Premature Filtration: Make sure crystallization is complete before filtering the crystals.

Data Presentation: Solvent Selection

Solvent ClassExamplesGeneral Solubility of PyrazolopyrimidinesComments
Polar Protic Water, Methanol, Ethanol, IsopropanolOften soluble in hot alcohols, less soluble in cold. Sparingly soluble in water.A mixture of alcohol and water is a good starting point. The ratio can be adjusted to optimize solubility.[1]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally good solubility, may require an anti-solvent for crystallization.Can be useful for dissolving the compound initially before adding an anti-solvent to induce precipitation.
Non-polar Hexanes, Toluene, DichloromethaneGenerally poor solubility.Can be used as anti-solvents when mixed with a solvent in which the compound is more soluble.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Once the solution has reached room temperature, and if crystal formation is not yet significant, place the flask in an ice bath to further decrease the solubility and promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent (Co-solvent) Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry end Pure Crystals dry->end

Caption: A typical experimental workflow for the recrystallization of a solid compound.

troubleshooting_crystallization cluster_no_crystals Problem: No Crystals Form cluster_oiling_out Problem: Oiling Out cluster_poor_quality Problem: Poor Crystal Quality cluster_success Success start Cooled Solution no_crystals No Crystals start->no_crystals oiling_out Compound Oils Out start->oiling_out poor_quality Small/Needle-like Crystals start->poor_quality good_crystals Good Quality Crystals Formed start->good_crystals induce Induce Crystallization: - Scratch - Seed - Evaporate Solvent - Cool Further no_crystals->induce resolve_oil Resolve by: - Reheating - Adding More Solvent - Cooling Slower oiling_out->resolve_oil improve_quality Improve by: - Slower Cooling - Adjusting Solvent System - Reducing Supersaturation poor_quality->improve_quality

Caption: A troubleshooting guide for common crystallization problems.

References

Validation & Comparative

The Structural Dance of Potency: A Comparative Guide to 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationship (SAR) of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs reveals critical insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the performance of various analogs, providing a framework for future design and optimization of this privileged scaffold in kinase inhibition and other therapeutic areas.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, mimicking the adenine ring of ATP to effectively target the active sites of numerous kinases.[1] This core structure has been the foundation for several clinically successful kinase inhibitors.[1] Modifications around this central structure, particularly at the 1, 4, and 6 positions, have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on analogs featuring a methyl group at the C6 position and an amine at the C4 position, dissecting how substitutions at other positions influence their biological activity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the N1 position of the pyrazole ring and the 4-amino group. These modifications dictate the compounds' interactions with target proteins, leading to a wide spectrum of inhibitory activities against various kinases and other enzymes.

Kinase Inhibitory Activity

The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold for targeting a range of kinases involved in oncology and autoimmune disorders.[1][2] Analogs of this compound have demonstrated potent inhibitory activity against Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and Src family kinases.[3][4][5]

Systematic modifications have shown that introducing specific moieties can significantly enhance potency. For instance, in the development of novel BTK inhibitors, the introduction of a fluorine atom at the meta-position of a terminal pyridine ring dramatically improved inhibitory activity.[5] Similarly, for JAK3 inhibitors, specific substitutions have led to compounds with picomolar potency (IC50 = 0.1 nM), far exceeding the activity of the reference drug tofacitinib.[4]

Table 1: Comparative Kinase Inhibitory Activity of Selected this compound Analogs

Compound IDTarget KinaseR1-Substituent (N1 Position)R4-Substituent (4-amino Position)IC50 (nM)Reference
13t JAK3(structure not fully specified)(structure not fully specified)0.1[4]
6b BTK(structure not fully specified)(structure not fully specified, includes a Michael acceptor)1.2[5]
SI388 Src2-chloro-2-phenylethyl(unsubstituted aniline)Ki value reported, not IC50[3]
2a EGFR-TK2-chloro-2-phenylethyl(unsubstituted)Activity reported as inhibition of phosphorylation[6]
2d EGFR-TK2-chloro-2-phenylethyl(unsubstituted)Activity reported as inhibition of phosphorylation[6]
2g EGFR-TK2-chloro-2-phenylethyl(unsubstituted)Activity reported as inhibition of phosphorylation[6]

Note: Specific structures for R1 and R4 substituents are highly complex and detailed in the source literature. This table provides a high-level summary of potency.

Anticancer and Antiproliferative Activity

Beyond direct enzyme inhibition, these analogs have shown significant effects on cancer cell proliferation. For example, certain derivatives inhibit the proliferation of the A-431 human epidermoid carcinoma cell line by targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK).[6] Other studies have focused on developing these compounds as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, thereby impeding cancer cell replication.[7] The strategic design of these molecules often involves mimicking the structure of known antifolates like methotrexate.[7]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allow for the deduction of key SAR principles for this class of compounds.

  • N1-Position Substitution: The substituent at the N1 position of the pyrazole ring often projects towards the solvent-exposed region of the kinase active site. Large, hydrophobic groups, such as substituted phenyl or phenylethyl groups, are frequently employed to enhance binding affinity and can be modified to improve pharmacokinetic properties.[3][6]

  • C4-Amino Substitution: The amine at the C4 position is a crucial hinge-binding element. Substitutions on this amine can be used to achieve selectivity and potency. For covalent inhibitors, this position is often modified with a Michael acceptor group to form an irreversible bond with a nearby cysteine residue in the target kinase, as seen in some BTK and JAK3 inhibitors.[4][5]

  • C6-Methyl Group: While this guide focuses on analogs with a C6-methyl group, it's noteworthy that this position can also be modified. For instance, replacing the methyl with a methylthio group has been explored in the context of EGFR-TK inhibitors.[6]

The logical relationship for designing these inhibitors often follows a fragment-based approach, where different parts of the molecule are systematically modified to optimize interactions with specific regions of the target's active site.

SAR_Logic Scaffold 1H-Pyrazolo[3,4-d]pyrimidine Core (Hinge Binding) N1 N1-Substituent (Solvent Region Interaction, Pharmacokinetics) Scaffold->N1 C4 C4-Amino Substituent (Selectivity, Covalent Bonding) Scaffold->C4 C6 C6-Methyl Group (Core Feature) Scaffold->C6 Target Target Kinase (e.g., BTK, JAK3, Src) N1->Target C4->Target Activity Biological Activity (Potency, Selectivity) Target->Activity

Core logic of SAR for pyrazolo[3,4-d]pyrimidine analogs.

Signaling Pathways and Experimental Workflows

These kinase inhibitors interrupt critical intracellular signaling cascades. For instance, JAK3 inhibitors block the JAK-STAT pathway, which is pivotal for cytokine signaling in immune cells, making them effective in treating autoimmune diseases like rheumatoid arthritis.[4] BTK inhibitors, on the other hand, disrupt B-cell receptor signaling, a key pathway for the survival and proliferation of malignant B-cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 activates Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK3->STAT phosphorylates Inhibitor Compound 13t (JAK3 Inhibitor) Inhibitor->JAK3 inhibits pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene

Inhibition of the JAK-STAT signaling pathway by a JAK3 inhibitor.

The general workflow for identifying and characterizing these inhibitors involves several key stages, from initial synthesis to in vivo evaluation.

Experimental_Workflow Synthesis Chemical Synthesis of Analogs Screening Enzymatic Assays (e.g., Kinase Inhibition) Synthesis->Screening Cellular Cell-Based Assays (Proliferation, Pathway Analysis) Screening->Cellular ADME In Vitro ADME (Solubility, Stability) Cellular->ADME InVivo In Vivo Models (e.g., Rodent Disease Models) ADME->InVivo

A typical experimental workflow for inhibitor development.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summaries of common experimental protocols used in the evaluation of these compounds.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against target kinases is typically determined using an in vitro kinase assay. For example, a common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

  • Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, and test compounds.

  • Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in an assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (without inhibitor). IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.[3]

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., A-431, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[6][7]

  • Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Efficacy (e.g., Rodent Model of Disease)

To assess the therapeutic potential in a living organism, compounds are often tested in animal models. For example, in the evaluation of JAK3 inhibitors for rheumatoid arthritis, a rat adjuvant-induced arthritis model is used.[4]

  • Model Induction: Arthritis is induced in rats by injection of an adjuvant (e.g., Freund's Complete Adjuvant).

  • Treatment: Once arthritis is established, animals are orally administered the test compound or vehicle daily for a set period.

  • Efficacy Assessment: Paw swelling, arthritis score, and body weight are monitored throughout the study. Histopathological analysis of the joints may also be performed at the end of the study.

  • Data Analysis: The therapeutic effect of the compound is evaluated by comparing the measured parameters between the treated and vehicle control groups.

Conclusion

The this compound scaffold is a highly adaptable and potent platform for the development of targeted therapeutics. The structure-activity relationships derived from numerous studies highlight the importance of strategic substitutions at the N1 and C4 positions to achieve high potency and selectivity. By understanding the interplay between chemical structure and biological function, as detailed in this guide, researchers can more effectively design the next generation of inhibitors for a variety of diseases. The provided experimental frameworks serve as a foundation for the continued evaluation and comparison of these promising compounds.

References

A Comparative Analysis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Other Potent Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and other prominent Src family kinase (SFK) inhibitors, including Dasatinib, Saracatinib, and Bosutinib. The objective of this document is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid researchers in selecting the most suitable inhibitor for their specific applications.

Src, a non-receptor tyrosine kinase, is a pivotal regulator of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its dysregulation is frequently implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This guide delves into the inhibitory potency, selectivity, and mechanisms of action of these selected compounds.

Comparative Analysis of Inhibitor Potency

InhibitorTarget KinaseIC50 (nM)Other Notable Targets (IC50 in nM)
Pyrazolo[3,4-d]pyrimidine (SI221) SrcNot explicitly stated, but demonstrated to be more effective than PP2Not explicitly stated
Dasatinib Src0.8[1]Bcr-Abl (<1), c-Kit (79)[1], Lck, Yes[2]
Saracatinib (AZD0530) c-Src2.7[3][4]c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-10), Abl (30)[3][4]
Bosutinib (SKI-606) Src1.2[5][6][7]Abl (1)[5][6]
PP2 Lck4[8][9]Fyn (5), Hck (5)[8][9]

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The following table provides a qualitative overview of the kinase selectivity profiles of the compared inhibitors.

InhibitorSelectivity Profile
Pyrazolo[3,4-d]pyrimidines Generally designed as selective Src family kinase inhibitors, though comprehensive kinome profiling data for specific compounds is often limited.
Dasatinib A multi-targeted inhibitor with potent activity against Src family kinases and Bcr-Abl.[2][10][11]
Saracatinib (AZD0530) A potent dual inhibitor of Src and Abl kinases with high selectivity over many other tyrosine kinases.[12][13][14][15]
Bosutinib (SKI-606) A dual Src/Abl inhibitor with minimal activity against c-Kit and PDGF-R.[16][17][18][19]
PP2 Considered a selective Src family kinase inhibitor, with significantly lower potency against other kinases like EGFR and JAK2.[8][20][21]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways and the experimental procedures used to evaluate them.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K FAK->Src Migration Migration/ Invasion FAK->Migration ERK ERK Ras->ERK Proliferation Proliferation/ Survival STAT3->Proliferation Akt Akt PI3K->Akt ERK->Proliferation Akt->Proliferation

Caption: Simplified Src signaling pathway illustrating key downstream effectors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Inhibitor Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-Src/Total Src) Treatment->Western_Blot

Caption: General experimental workflow for comparing Src inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Src Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Src kinase in a cell-free system.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., cdc2 (6-20) peptide)

  • Test inhibitor (dissolved in DMSO)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the Src kinase, the peptide substrate, and the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of Src inhibitors on the metabolic activity and viability of cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Western Blot Analysis of Src Phosphorylation

Objective: To determine the effect of Src inhibitors on the phosphorylation of Src at its activating tyrosine residue (Tyr416) in a cellular context.

Materials:

  • Cancer cell line of interest

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and treat them with various concentrations of the Src inhibitors for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Src.

  • Quantify the band intensities and determine the ratio of phosphorylated Src to total Src.

References

Validating In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of KKC080106's performance with other neuroprotective agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of pyrazolo[3,4-d]pyrimidine-based compounds.

Overview of KKC080106

KKC080106 is a novel, non-electrophilic pyrazolo[3,4-d]pyrimidine derivative that has shown considerable promise as a neuroprotective agent.[1] It functions primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress.[1] This mechanism allows KKC080106 to mitigate neuroinflammation and protect dopaminergic neurons, suggesting its therapeutic potential for neurodegenerative conditions such as Parkinson's disease.[1]

Comparative In Vivo Efficacy

The in vivo neuroprotective effects of KKC080106 have been evaluated in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The following table summarizes key quantitative data from these studies and compares KKC080106 with other potential neuroprotective agents.

Table 1: Comparison of In Vivo Neuroprotective Efficacy

Compound/TreatmentAnimal ModelKey Efficacy EndpointResultsReference
KKC080106 MPTP-induced Parkinson's Disease (Mouse)Protection of Nigral Dopaminergic NeuronsSignificant protection from degeneration[1]
Motor Deficit PreventionPrevented development of dopamine deficiency-related motor deficits[1]
Microglial ActivationBlocked microglial activation[1]
Melatonin Hypoxia-Ischemia (Newborn Mice)Reduction in Brain Lesions>80% reduction in white matter lesions[2]
Magnesium Sulfate Preterm Birth (Human Clinical Trials)Reduced Risk of Cerebral Palsy~30% reduction in risk[3][4]

Mechanism of Action: Nrf2 Signaling Pathway

KKC080106 exerts its neuroprotective effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its binding to the Keap1 protein, which facilitates its degradation. KKC080106 binds to Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various neuroprotective and antioxidant genes.[1][5][6]

Nrf2_Pathway_Activation_by_KKC080106 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KKC080106 KKC080106 Keap1_Nrf2 Keap1-Nrf2 Complex KKC080106->Keap1_Nrf2 Binds to Keap1, disrupting the complex Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Antioxidant_Genes Antioxidant & Neuroprotective Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: KKC080106 activates the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of in vivo efficacy studies. Below are representative protocols for key experiments performed to validate the neuroprotective effects of KKC080106.

MPTP-Induced Parkinson's Disease Mouse Model

This protocol outlines the induction of Parkinson's-like symptoms in mice and the subsequent treatment with KKC080106 to assess its neuroprotective capabilities.

MPTP_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Acclimatize Male C57BL/6 Mice Grouping Randomly divide into: - Vehicle Control - MPTP + Vehicle - MPTP + KKC080106 Animal_Prep->Grouping MPTP_Admin Administer MPTP (e.g., 20 mg/kg, i.p.) 4 times at 2-hour intervals Grouping->MPTP_Admin Day 1 KKC_Admin Administer KKC080106 (e.g., orally) for a specified duration MPTP_Admin->KKC_Admin Daily Behavioral Behavioral Testing (e.g., rotarod, pole test) KKC_Admin->Behavioral Post-treatment Histo Immunohistochemistry of brain tissue for tyrosine hydroxylase (TH) Behavioral->Histo Biochem Biochemical Assays (e.g., measurement of dopamine levels) Histo->Biochem

Caption: Workflow for in vivo neuroprotection study.

Protocol Details:

  • Animal Model: Male C57BL/6 mice are typically used.

  • MPTP Administration: MPTP is administered intraperitoneally to induce dopaminergic neuron loss.

  • KKC080106 Treatment: KKC080106 is administered orally. Pharmacokinetic analyses have shown that it is bioavailable and can cross the blood-brain barrier.[1]

  • Behavioral Analysis: Motor function is assessed using tests such as the rotarod test to measure motor coordination and balance.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra.

  • Biochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure levels of dopamine and its metabolites in the striatum.

In Vitro Nrf2 Activation Assay

This protocol is used to confirm the mechanism of action of KKC080106 by measuring the activation of the Nrf2 pathway in a cell-based assay.

Protocol Details:

  • Cell Line: Dopaminergic neuronal cells or microglial cells are suitable for this assay.

  • Treatment: Cells are treated with various concentrations of KKC080106.

  • Western Blot Analysis: Cell lysates are analyzed by Western blot to measure the protein levels of Nrf2 in the nucleus and cytoplasm, as well as the expression of Nrf2-dependent genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • Quantitative PCR (qPCR): RNA is extracted from treated cells to quantify the mRNA levels of Nrf2 target genes.

Conclusion

While direct in vivo data for 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is not available, the comprehensive analysis of the related compound KKC080106 demonstrates the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold. KKC080106 has shown significant in vivo neuroprotective efficacy in a preclinical model of Parkinson's disease, primarily through the activation of the Nrf2 signaling pathway.[1] The provided experimental protocols offer a framework for the validation and comparative analysis of other derivatives within this promising class of compounds. Further research into other pyrazolo[3,4-d]pyrimidine derivatives is warranted to explore their potential in treating a range of diseases.

References

The Kinase Selectivity Profile of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, serving as a bioisosteric mimic of adenine to effectively compete for the ATP-binding site of a wide array of kinases. Minor chemical modifications to this core structure can dramatically alter a compound's potency and selectivity, redirecting its activity from one kinase family to another. This guide provides a comparative analysis of several potent kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, illustrating how structural diversification influences their kinase selectivity profiles.

While a comprehensive kinase selectivity profile for 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is not publicly available, this guide will compare three distinct pyrazolo[3,4-d]pyrimidine derivatives to highlight the scaffold's versatility: A-420983 , a potent Lck inhibitor; Compound 51 , a highly selective BRK/PTK6 inhibitor; and SI388 , a Src family kinase inhibitor. This comparison will provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships that govern the kinase selectivity of this important class of inhibitors.

Comparative Kinase Inhibitor Profiles

The following table summarizes the key features of the selected pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The data underscores how substitutions on the core scaffold lead to distinct primary targets and selectivity profiles.

Compound Primary Target(s) Reported Potency Selectivity Profile Highlights
A-420983 LckPotent inhibitorOrally active with efficacy in animal models of T-cell inhibition.[1]
Compound 51 BRK (PTK6)IC50 = 3.37 nM; Kd = 44 nM[2]Excellent selectivity; screened against 468 kinases at 30 nM, with only 1.2% of kinases showing significant inhibition.[2]
SI388 SrcPotent inhibitor in cellular models (effective at 10 nM and 1 µM)[3]Identified as the most potent Src inhibitor from a synthesized library of 19 pyrazolo[3,4-d]pyrimidine derivatives.[3]

Signaling Pathways

To understand the biological context of these inhibitors, it is crucial to visualize their target's role in cellular signaling. The following diagrams, rendered using Graphviz, depict the signaling pathways of Lck, BRK, and Src.

Caption: Lck Signaling Pathway in T-Cell Activation.

Caption: BRK (PTK6) Downstream Signaling Pathways.

Caption: Src Kinase Signaling Network.

Experimental Protocols

Determining the kinase selectivity profile of an inhibitor is a multi-step process that typically involves an initial broad screen followed by more detailed dose-response analysis for active compounds. Below is a detailed methodology for a comprehensive kinase selectivity profiling experiment.

Objective: To determine the inhibitory activity of a test compound (e.g., a this compound derivative) against a broad panel of protein kinases and to calculate the IC50 values for the most potently inhibited kinases.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Panel of purified, recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • [γ-³³P]ATP (for radiometric assays) or ADP-Glo™ Kinase Assay reagents (for luminescence-based assays)

  • 384-well plates

  • Phosphocellulose filter plates (for radiometric assays)

  • Microplate reader (scintillation counter or luminometer)

Procedure:

Part 1: Single-Concentration Kinase Panel Screening

  • Compound Preparation: Prepare a working solution of the test compound at a concentration 100-fold higher than the final desired screening concentration (e.g., 100 µM for a 1 µM final concentration) in the appropriate kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer to each well.

  • Initiate Reaction: Add the test compound (to a final concentration, e.g., 1 µM) or vehicle (DMSO) to the appropriate wells. Immediately after, add ATP (mixed with [γ-³³P]ATP for radiometric assays) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.[4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.[5]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Part 2: IC50 Determination for "Hits"

  • Select "Hits": Identify kinases that show significant inhibition (e.g., >70% inhibition) in the single-concentration screen.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Then, create working solutions in the kinase reaction buffer.

  • Reaction Setup and Execution: Perform the kinase assays as described in Part 1, but with the range of inhibitor concentrations.

  • Data Analysis:

    • For each kinase, plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

    • The IC50 value is determined from the curve as the concentration of the inhibitor that produces 50% inhibition of kinase activity.[6]

Experimental Workflow

The logical flow of a kinase selectivity profiling experiment is depicted below.

Caption: General workflow for kinase selectivity profiling.

References

A Comparative Guide to DHFR Inhibition: 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine versus Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitory activities of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and the well-established clinical drug, Methotrexate. This analysis is based on available experimental data for methotrexate and structurally related pyrazolo[3,4-d]pyrimidine analogs, offering insights into their potential as DHFR inhibitors.

Executive Summary

Methotrexate is a potent, classical inhibitor of human DHFR, widely used in cancer chemotherapy and for treating autoimmune diseases.[1] It functions as a folate antagonist, binding tightly to the active site of DHFR and preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] This blockade disrupts the synthesis of nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately arresting cell proliferation.[1]

Quantitative Comparison of DHFR Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for methotrexate against human DHFR from various studies. For comparison, data for a representative pyrazolo[3,4-d]pyrimidine derivative, which is a direct isostere of methotrexate, is included to highlight the potential potency of this class of compounds.

CompoundTargetIC50 ValueReference
Methotrexate Human DHFR (enzymatic assay)~24 nM[1]
Human DHFR (enzymatic assay)0.12 ± 0.07 µM[1]
Human DHFR (enzymatic assay)5.57 µM[2]
AGS cancer cells6.05 ± 0.81 nM[1]
HCT-116 cancer cells13.56 ± 3.76 nM[1]
Pyrazolo[3,4-d]pyrimidine Derivative *Human DHFR (enzymatic assay)1.83 µM[2]

*Note: The pyrazolo[3,4-d]pyrimidine derivative is a direct isostere of methotrexate, retaining the 4-aminobenzoyl and glutamic acid moieties.[2] This data is presented to illustrate the potential of the pyrazolo[3,4-d]pyrimidine scaffold as a potent DHFR inhibitor. The specific activity of this compound may vary.

Mechanism of Action and Signaling Pathway

Both methotrexate and pyrazolo[3,4-d]pyrimidine-based compounds are competitive inhibitors of DHFR. They bind to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. The inhibition of DHFR disrupts the folate metabolic pathway, which is crucial for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. This leads to an S-phase arrest in the cell cycle and ultimately induces apoptosis in rapidly proliferating cells.

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA Cell_Cycle Cell Proliferation DNA_RNA->Cell_Cycle Inhibitor This compound or Methotrexate Inhibitor->DHFR Inhibition DHFR->THF NADPH -> NADP+

Figure 1. Inhibition of DHFR by this compound or Methotrexate blocks the folate metabolic pathway, leading to the cessation of DNA and RNA synthesis and cell proliferation.

Experimental Protocols: DHFR Inhibition Assay

The following is a generalized protocol for a spectrophotometric assay to determine the DHFR inhibitory activity of a compound.

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents:

  • Purified recombinant human DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic readings at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and methotrexate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice.

    • Dilute the purified DHFR enzyme to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NADPH solution, and the DHFR enzyme solution to each well.

    • Add serial dilutions of the test compound or methotrexate to the appropriate wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

DHFR_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare Inhibitor Stock (Test Compound & MTX) Add_Inhibitor Add Serial Dilutions of Inhibitor Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare DHF & NADPH Working Solutions Initiate_Reaction Initiate with DHF Prep_Substrate->Initiate_Reaction Prep_Enzyme Prepare DHFR Solution Add_Reagents Add Assay Buffer, NADPH, & DHFR to 96-well plate Prep_Enzyme->Add_Reagents Add_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Absorbance Kinetic Reading at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Plot_Curve Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

A Comparative Biological Evaluation of Pyrazolo[3,4-d]pyrimidines and Pyrazolo[4,3-d]pyrimidines in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two prominent heterocyclic scaffolds in cancer drug discovery, this guide provides a side-by-side comparison of the biological activities of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines. The following sections detail their mechanisms of action, present key quantitative data from relevant studies, and outline the experimental protocols utilized in their evaluation.

The pyrazolopyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Both pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines have been extensively investigated as potential anticancer agents, targeting various hallmarks of cancer. This guide aims to provide a comparative overview of their biological performance based on available experimental data.

Kinase Inhibitory Activity: A Tale of Two Scaffolds

Pyrazolo[3,4-d]pyrimidines have been widely explored as inhibitors of a diverse range of protein kinases implicated in cancer progression. This scaffold has led to the development of clinically approved drugs such as the BTK inhibitor ibrutinib.[1] Numerous studies have demonstrated their potent inhibitory activity against kinases including Src, EGFR, VEGFR, and various cyclin-dependent kinases (CDKs).[3][4][5]

Conversely, pyrazolo[4,3-d]pyrimidines have also shown significant promise as kinase inhibitors, with a particular focus on CDKs.[6][7] Their structural arrangement allows for effective interaction with the ATP-binding pocket of these enzymes, leading to cell cycle arrest and antiproliferative effects.[8]

Compound ClassTarget KinaseIC50 (nM)Reference CompoundCell LineCitation
Pyrazolo[3,4-d]pyrimidine PLK40.2--[9]
Pyrazolo[3,4-d]pyrimidine PKD17-353-IN-PP1 (94-108 nM)-[10]
Pyrazolo[3,4-d]pyrimidine CDK2/cyclin A257Sorafenib (184 nM)HCT-116[11]
Pyrazolo[3,4-d]pyrimidine EGFR34--[12]
Pyrazolo[4,3-d]pyrimidine CDK1/cyclin B--K-562[6]
Pyrazolo[4,3-d]pyrimidine CDK2, CDK5, Aurora A--HCT-116[7]

Antiproliferative Effects: Cellular Consequences of Kinase Inhibition

The kinase inhibitory activity of these compounds translates into potent antiproliferative effects against a broad spectrum of cancer cell lines.

Pyrazolo[3,4-d]pyrimidines have demonstrated significant growth inhibition in various cancer cell types, including breast, lung, colon, and leukemia.[13][14] For instance, certain derivatives have shown GI50 values in the nanomolar to low micromolar range against the NCI-60 panel of human tumor cell lines.[14][15]

Pyrazolo[4,3-d]pyrimidines also exhibit robust antiproliferative activity. Notably, some derivatives act as microtubule targeting agents, inducing mitotic arrest and apoptosis.[16] Others have shown potent activity against human hepatoma and colon cancer cell lines.[7][17]

Compound ClassCell LineIC50 / GI50 (µM)Citation
Pyrazolo[3,4-d]pyrimidine (Compound 5e) Human Hepatoma (7402)4.55[17]
Pyrazolo[3,4-d]pyrimidine (Compound 5e) Human Hepatoma (7221)6.28[17]
Pyrazolo[3,4-d]pyrimidine (Compound 24j) MCF-7 (Breast)0.36[9]
Pyrazolo[3,4-d]pyrimidine (Compound 24j) BT474 (Breast)1.35[9]
Pyrazolo[3,4-d]pyrimidine (Compound 24j) MDA-MB-231 (Breast)2.88[9]
Pyrazolo[3,4-d]pyrimidine (Compound 12b) MDA-MB-468 (Breast)3.343[14]
Pyrazolo[3,4-d]pyrimidine (Compound 12b) T-47D (Breast)4.792[14]
Pyrazolo[3,4-d]pyrimidine (Compound SI-83) Human Osteosarcoma12[18]
Pyrazolo[4,3-d]pyrimidine (Compound 9) NCI-60 Panel≤ 0.01 (GI50)[16]

In Vivo Efficacy

Select compounds from both series have advanced to in vivo studies, demonstrating tumor growth inhibition in xenograft models.

A notable pyrazolo[4,3-d]pyrimidine, compound 9, was shown to be significantly better than paclitaxel at reducing MCF-7 TUBB3 (βIII-tubulin overexpressing) tumors in a mouse xenograft model.[16] For the pyrazolo[3,4-d]pyrimidine series, a derivative, SI-83, effectively decreased in vivo osteosarcoma tumor mass in a mouse model by inhibiting Src phosphorylation.[18]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by these inhibitors and a general workflow for their biological evaluation.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Biological_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis Kinase_Assay Kinase Inhibition Assay (IC50 determination) Synthesis->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis (e.g., FACS) Cell_Assay->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study

References

Bridging the Gap: A Guide to Cross-Validating Molecular Docking Predictions with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, molecular docking is a powerful computational tool to predict how a small molecule (a potential drug) might bind to a protein target. However, these in silico predictions are not a substitute for real-world experimental validation. This guide provides a comprehensive comparison of molecular docking predictions with established experimental data, offering a framework for robust cross-validation.

Molecular docking simulations employ scoring functions to rank potential drug candidates based on their predicted binding affinity and pose. While computationally efficient, these scoring functions are approximations of the complex molecular interactions occurring in a biological system. Therefore, it is imperative to experimentally verify the top-ranked candidates to confirm their actual binding affinity and mode of action. A strong correlation between docking scores and experimentally determined binding constants lends confidence to the computational model and its predictive power for novel compounds.

The Validation Workflow: From Computation to Experiment

The process of cross-validating molecular docking predictions involves a systematic workflow that integrates computational screening with experimental verification. This iterative process helps to refine computational models and increase the success rate of identifying promising drug candidates.

Molecular Docking Cross-Validation Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase Virtual_Screening Virtual Screening of Ligand Library Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Virtual_Screening->Molecular_Docking Top Hits Ranking Ranking of Compounds (Based on Docking Score) Molecular_Docking->Ranking Binding_Assays Biophysical Binding Assays (e.g., ITC, SPR) Ranking->Binding_Assays Top-Ranked Compounds Structural_Analysis Structural Analysis (e.g., X-ray, NMR) Ranking->Structural_Analysis Selected Complexes Data_Analysis Comparative Data Analysis (Correlation of Docking Score vs. Experimental Affinity) Binding_Assays->Data_Analysis Structural_Analysis->Data_Analysis Model_Refinement Model Refinement or Lead Optimization Data_Analysis->Model_Refinement Model_Refinement->Virtual_Screening Iterative Improvement

Caption: A generalized workflow for the cross-validation of molecular docking predictions with experimental data.

Comparing Docking Performance: A Look at the Numbers

The ultimate test of a molecular docking program is its ability to accurately predict the binding mode and affinity of a ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the experimentally determined pose (e.g., from X-ray crystallography) is a key metric for evaluating the accuracy of the binding mode prediction. A lower RMSD value indicates a more accurate prediction.[1]

The correlation between the docking score and the experimentally measured binding affinity (e.g., Ki, Kd, IC50) is another critical measure of performance. While a direct one-to-one correlation is not always expected, a good docking program should be able to rank potent binders higher than weak or non-binders.

Below is a summary of comparative data for several common molecular docking programs.

Docking ProgramTarget ProteinNo. of LigandsSuccess Rate (<2.0 Å RMSD)Reference
GlideVarious6961%[2]
GOLDVarious6948%[2]
ICMVarious68ICM, GLIDE, and Surflex generated ligand poses close to the X-rays conformation more often than other docking programs.[3]
FlexXVarious69Performance varies depending on the active site nature.[4]
DOCKVarious69Performance varies depending on the active site nature.[4]
AutoDockVarious-Widely used, with performance dependent on the system and parameters.[5][6]
SurflexVarious68Outperformed other programs in virtual screening based on mean ROC AUC and ROC enrichment values.[3]

Note: The performance of docking programs can be highly dependent on the target protein, the ligand library, and the specific parameters used.[2][3] The table above provides a general overview, and it is recommended to perform validation studies for each specific target of interest.

Experimental Protocols for Validation

A variety of experimental techniques can be used to validate molecular docking predictions. These techniques can be broadly categorized into those that provide structural information about the binding mode and those that measure the binding affinity.

Structural Validation Techniques

These methods provide high-resolution structural information of the protein-ligand complex, which can be directly compared to the predicted binding pose from molecular docking.

  • X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of protein-ligand complexes.

    • Methodology: A purified protein is co-crystallized with the ligand of interest. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, which in turn reveals the atomic structure of the complex. The ability of a docking program to reproduce the crystallographically determined binding mode is a strong indicator of its accuracy.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the binding interface and the conformation of the ligand when bound to the protein in solution.

    • Methodology: Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the parts of the ligand that are in close contact with the protein and the amino acid residues in the protein's binding site that are affected by ligand binding.

Binding Affinity Measurement Techniques

These methods provide quantitative data on the strength of the interaction between the ligand and the protein. This data can be correlated with the docking scores to assess the predictive power of the scoring function.

  • Isothermal Titration Calorimetry (ITC): ITC is a highly quantitative method that directly measures the heat released or absorbed during a binding event.

    • Methodology: A solution of the ligand is titrated into a solution containing the protein. The heat change associated with each injection is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time.

    • Methodology: The protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

A Case Study: Validation of Docking Predictions for a Kinase Inhibitor

To illustrate the cross-validation process, let's consider a hypothetical signaling pathway and the discovery of an inhibitor for a key kinase.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression Inhibitor Novel Inhibitor (From Docking) Inhibitor->Kinase_A Inhibits

Caption: A simplified signaling pathway illustrating the inhibition of Kinase A by a novel inhibitor identified through molecular docking.

In this example, a virtual screen followed by molecular docking identified a promising inhibitor for Kinase A. To validate this prediction, the following steps would be taken:

  • Synthesis and in vitro testing: The compound is synthesized and tested in a biochemical assay to determine its IC50 value against Kinase A.

  • Binding affinity measurement: ITC or SPR is used to determine the Kd of the inhibitor for Kinase A.

  • Structural studies: The inhibitor is co-crystallized with Kinase A, and the structure of the complex is solved by X-ray crystallography.

  • Data comparison: The experimental IC50 and Kd values are compared with the docking score. The crystal structure of the complex is superimposed with the docked pose to calculate the RMSD.

A strong correlation between the docking score and the experimental binding affinities, along with a low RMSD between the predicted and experimental binding poses, would validate the computational model and provide confidence in using it to design even more potent inhibitors.

Conclusion

Molecular docking is an invaluable tool in modern drug discovery, but its predictions must be approached with a critical eye and rigorously validated through experimental methods. By combining computational and experimental approaches in a synergistic workflow, researchers can enhance the efficiency and effectiveness of the drug discovery process. A thorough cross-validation strategy, incorporating both structural and biophysical data, is essential for translating promising in silico hits into viable therapeutic candidates.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Pyrazolopyrimidine Derivatives Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Pyrazolopyrimidine derivatives have emerged as a promising class of compounds, exhibiting significant antiproliferative activity against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the performance of various pyrazolopyrimidine derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Comparative Antiproliferative Activity

The antiproliferative effects of a range of pyrazolopyrimidine derivatives have been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The data presented below summarizes the IC50 values of selected pyrazolopyrimidine compounds, offering a clear comparison of their activity profiles.

Compound IDDerivative ClassTarget Cell LineCancer TypeIC50 (µM)Reference
Compound 5h Pyrazolo[1,5-a]pyrimidineHCT-116Colon Carcinoma1.51[1]
Compound 6c Pyrazolo[1,5-a]pyrimidineMCF-7Breast Adenocarcinoma7.68[1]
Compound 1a Pyrazolo[3,4-d]pyrimidineA549Lung Carcinoma2.24[2]
Compound 1d Pyrazolo[3,4-d]pyrimidineMCF-7Breast Adenocarcinoma1.74[2]
Compound 5i Phenylpyrazolo[3,4-d]pyrimidineMCF-7Breast Adenocarcinoma0.3[3]
Compound 5i Phenylpyrazolo[3,4-d]pyrimidineHCT-116Colon Carcinoma7.60[3]
SI-83 Pyrazolo[3,4-d]pyrimidineSaOS-2Osteosarcoma12[4]
Compound 15 Pyrazolo[3,4-d]pyrimidineFull NCI 60 PanelVariousGI50: 1.18 - 8.44[5]
Compound 16 Pyrazolo[3,4-d]pyrimidineFull NCI 60 PanelVariousGI50: 0.018 - 9.98[5]

Key Experimental Protocols

The determination of the antiproliferative activity of these compounds predominantly relies on cell viability assays. The following are detailed methodologies for two of the most commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[6][7][8]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The pyrazolopyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to untreated control cells.

SRB (Sulforhodamine B) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[10][11]

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for the desired duration.

  • Cell Fixation: The cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plate is washed with water and air-dried. Then, 100 µL of 0.057% (w/v) SRB solution is added to each well and incubated for 30 minutes at room temperature.[12]

  • Washing: Unbound dye is removed by washing four times with 1% (v/v) acetic acid.[12]

  • Dye Solubilization: The plate is air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.[11]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To understand the antiproliferative effects of pyrazolopyrimidine derivatives, it is crucial to visualize the cellular machinery they interact with. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and key signaling pathways implicated in cancer cell proliferation that are often targeted by these compounds.

Experimental_Workflow cluster_prep Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start with Cancer Cell Line Culture seed Seed Cells into 96-well Plates start->seed attach Incubate for 24h for Cell Attachment seed->attach prepare Prepare Serial Dilutions of Pyrazolopyrimidine Derivatives attach->prepare treat Treat Cells with Various Concentrations prepare->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTT or Fix and Add SRB Reagent incubate->add_reagent incubate_reagent Incubate for Formazan Formation or Staining add_reagent->incubate_reagent solubilize Solubilize Formazan or Bound Dye incubate_reagent->solubilize read Measure Absorbance with Microplate Reader solubilize->read calculate Calculate % Cell Viability and IC50 Values read->calculate

Caption: Experimental workflow for determining antiproliferative activity.

Many pyrazolopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cell proliferation and survival. The following diagrams illustrate simplified versions of these signaling pathways.

EGFR_Signaling EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Pyrazolopyrimidine Pyrazolopyrimidine Derivatives Pyrazolopyrimidine->EGFR

Caption: EGFR signaling pathway and its inhibition.

The epidermal growth factor receptor (EGFR) signaling cascade is a key regulator of cell growth and proliferation.[1][3] Aberrant activation of this pathway is a common feature in many cancers.[3] Pyrazolopyrimidine derivatives can inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[3]

VEGFR2_Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration MAPK->Angiogenesis Pyrazolopyrimidine Pyrazolopyrimidine Derivatives Pyrazolopyrimidine->VEGFR2

Caption: VEGFR-2 signaling pathway in angiogenesis.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] By inhibiting VEGFR-2, certain pyrazolopyrimidine derivatives can disrupt the blood supply to tumors, thereby impeding their growth.

PIM1_Signaling PIM1 PIM-1 Kinase BAD Bad PIM1->BAD p27 p27 PIM1->p27 Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Pyrazolopyrimidine Pyrazolopyrimidine Derivatives Pyrazolopyrimidine->PIM1

Caption: PIM-1 kinase signaling in cell survival.

PIM-1 kinase is a proto-oncogene that plays a critical role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like Bad and cell cycle inhibitors like p27.[4][15] Inhibition of PIM-1 by pyrazolopyrimidine derivatives can lead to apoptosis and cell cycle arrest in cancer cells.[1]

SRC_Signaling Src Src Kinase FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Akt Akt Src->Akt Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation Pyrazolopyrimidine Pyrazolopyrimidine Derivatives Pyrazolopyrimidine->Src

Caption: Src kinase signaling in cell proliferation and migration.

Src, a non-receptor tyrosine kinase, is often overexpressed and hyperactivated in various cancers, contributing to increased proliferation, survival, migration, and invasion.[2][16] Pyrazolopyrimidine-based Src inhibitors have shown potential in suppressing these malignant phenotypes.[4]

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor, 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, against established clinical kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance, supported by experimental data and detailed protocols.

Note on this compound: As of the latest literature review, publicly available data on the specific kinase inhibitory profile of this compound is limited. The pyrazolo[3,4-d]pyrimidine scaffold, however, is a well-established pharmacophore known to exhibit inhibitory activity against various kinases. Derivatives have shown promise in targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Src. Therefore, this guide will use this compound as a representative new chemical entity (NCE) and benchmark it against clinical inhibitors of EGFR and Src.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the target kinase's activity. A lower IC50 value is indicative of higher potency. The following table summarizes the reported in vitro IC50 values for the selected clinical kinase inhibitors, against which this compound can be benchmarked.

CompoundTarget KinaseIC50 (nM)Assay Type
This compound (NCE) EGFRData to be determinedCell-free
SrcData to be determinedCell-free
Erlotinib EGFR2[1][2]Cell-free
Dasatinib Src0.8[3][4]Cell-free
Abl<1[3]Cell-free
c-Kit79[3][4]Cell-free

Signaling Pathway Context

To understand the mechanism of action, it is crucial to visualize the signaling pathways in which the target kinases operate.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.

Experimental Protocols

Detailed methodologies for key benchmarking experiments are provided below.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a method to determine the direct inhibitory effect of a compound on a purified kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Src)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) and reference inhibitors (Erlotinib, Dasatinib)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold dilutions.

  • Reaction Setup:

    • Add diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

    • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

    • Add the kinase/substrate master mix to each well.

    • Allow the plate to pre-incubate for 10-15 minutes at room temperature to permit inhibitor binding to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase, if known.

    • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., as provided in a commercial kit).

    • Add the detection reagent which measures the amount of ADP produced (inversely proportional to kinase inhibition).

    • Incubate as per the manufacturer's instructions to allow the signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the "no inhibitor" controls (0% inhibition) and "no enzyme" controls (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation/Viability Assay

This protocol assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Objective: To determine the concentration of an inhibitor that reduces cell viability or proliferation by 50% (GI50 or IC50).

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., NCI-H1975 for EGFR, HT-29 for Src).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Test compound and reference inhibitors.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT).

  • 96-well clear-bottom cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Plate reader (luminescence or absorbance).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds.

    • Include vehicle-treated (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a specified period, typically 72 hours, to allow the compounds to exert their anti-proliferative effects.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis and stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for benchmarking a novel kinase inhibitor.

Kinase_Inhibitor_Benchmarking_Workflow Start Start: Novel Compound (6-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine) BiochemAssay In Vitro Biochemical Kinase Assay Start->BiochemAssay CellAssay Cell-Based Proliferation Assay Start->CellAssay IC50_Biochem Determine IC50 (Potency) BiochemAssay->IC50_Biochem Selectivity Kinase Selectivity Profiling (Panel) IC50_Biochem->Selectivity IC50_Cell Determine IC50 (Efficacy) CellAssay->IC50_Cell DataAnalysis Data Analysis & Comparison with Clinical Inhibitors IC50_Cell->DataAnalysis Selectivity->DataAnalysis Conclusion Conclusion: Lead Candidate Prioritization DataAnalysis->Conclusion

Caption: A logical workflow for the preclinical benchmarking of a novel kinase inhibitor.

By following this structured approach, researchers can generate robust and comparable data to effectively evaluate the potential of new chemical entities like this compound in the context of existing clinical kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine: A Safety-First Approach for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine as a hazardous waste. All disposal procedures must comply with local, regional, and national regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 5326-80-7), the following guidelines are based on data for structurally similar pyrazolopyrimidine derivatives.

Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures, drawing on safety data for analogous compounds.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite or sand. Scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification: this compound should be classified as a hazardous chemical waste. Based on data from similar compounds, it is categorized as a toxic solid.[1]

  • Containerization:

    • Place all waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), into a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be securely sealed to prevent leaks.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with a complete and accurate description of the waste.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • Do not mix this waste with other chemical waste unless explicitly approved by your EHS department.

  • Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.

Quantitative Data Summary for Analogous Pyrazolopyrimidine Compounds

The following table summarizes key safety and regulatory information for a closely related compound, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, which can be used as a reference for handling and disposal.

ParameterValueSource
UN Number UN2811[1]
Proper Shipping Name TOXIC SOLIDS, ORGANIC, N.O.S.[1]
Hazard Class 6.1 (Toxic)[1]
Packing Group III[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Waste Generation Classify Classify as Hazardous Waste (Toxic Solid) Start->Classify Containerize Place in Labeled, Sealed Hazardous Waste Container Classify->Containerize Store Store in Designated Secure Area Containerize->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS Pickup Arrange for Waste Pickup and Disposal ContactEHS->Pickup End End: Proper Disposal Pickup->End

References

Essential Safety and Operational Guide for 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound and its derivatives. This guidance is based on safety data for similar pyrimidine compounds.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves that have been inspected prior to use.[1][2][3] Disposable nitrile gloves are suitable for short-term protection. A flame-resistant lab coat should be worn at all times.[4] For compounds with unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty, chemically resistant outer glove is recommended.[4][5]
Respiratory NIOSH-approved RespiratorA full-face or half-mask air-purifying respirator should be used if there is a risk of dust formation or if working in a poorly ventilated area.[6]
Body Full Protective SuitIn cases of significant exposure risk, such as a large spill, a chemical-resistant suit may be necessary.[7]

Experimental Protocols: Handling and Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[8] Do not breathe in dust.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][5]

  • Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

Disposal:

  • Waste Collection: Sweep up any solid waste and place it into a suitable, labeled container for disposal.[6] Avoid generating dust during this process.

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable local, state, and federal regulations.

  • Environmental Precautions: Do not release the chemical into the environment or allow it to enter drains.[6]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the steps outlined in the workflow below to ensure a safe and effective response.

Chemical Spill Response Workflow cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Final Steps A Evacuate the immediate area B Alert nearby personnel and supervisor A->B C If necessary, call emergency services B->C D Assess the extent of the spill and the associated hazards E Don appropriate Personal Protective Equipment (PPE) D->E F Contain the spill using absorbent materials E->F G Carefully collect the spilled material and place in a sealed container F->G H Decontaminate the spill area G->H I Properly label and dispose of waste materials H->I J Document the incident I->J K Restock spill kit J->K

Caption: Workflow for the safe handling of a chemical spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.